Methyl 5-bromo-1H-pyrazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJSZKPUPTTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855692 | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328893-17-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a bromine atom and a methyl ester group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols, quantitative data, and a discussion of its reactivity are presented to support its application in research and development. Furthermore, this guide explores its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and illustrates the associated signaling pathway.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1328893-17-9 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Physical Form | White to Yellow Solid | |
| Boiling Point (Predicted) | 329.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.781 ± 0.06 g/cm³ | [2] |
| Purity (Typical) | 97% | |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the searched literature, a highly probable synthetic route involves the esterification of 5-bromo-1H-pyrazole-3-carboxylic acid. The synthesis of the precursor acid and related esters has been described, providing a strong foundation for a viable synthetic pathway.[3][4]
Synthesis of the Precursor: 5-bromo-1H-pyrazole-3-carboxylic acid
A common route to 5-bromo-1H-pyrazole-3-carboxylic acid involves the bromination and subsequent oxidation of a suitable pyrazole precursor. For example, 3-methyl-5-bromopyrazole can be oxidized to the corresponding carboxylic acid.[4]
Experimental Protocol for the Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (adapted from[4]):
-
Step 1: Synthesis of 3-methyl-5-bromopyrazole. In a 100 mL three-necked flask, 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C.
-
A solution of approximately 1.5 g of sodium nitrite in 5 mL of water is added slowly via a pressure-equalizing funnel.
-
The reaction mixture is stirred at 70°C for 30 minutes, then cooled to room temperature.
-
20 mL of THF and 20 mL of water are added, and the organic layer is extracted three times with 30 mL of ether.
-
The combined organic layers are washed with sodium sulfite solution, dried with magnesium sulfate, and filtered through silica gel.
-
The solvent is removed under reduced pressure to yield 3-methyl-5-bromopyrazole.
-
Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid. In a 100 mL three-necked flask, 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C.
-
A solution of approximately 1.5 g of potassium permanganate in 5 mL of water is added slowly.
-
The reaction mixture is stirred at 70°C for 30 minutes and then cooled to room temperature.
-
The solution's pH is adjusted to be acidic, and it is extracted three times with 20 mL of ethyl acetate.
-
The combined organic layers are washed with water to yield 5-bromo-1H-pyrazole-3-carboxylic acid.
Proposed Esterification to this compound
The final step to obtain the target compound would be a Fischer esterification of the synthesized 5-bromo-1H-pyrazole-3-carboxylic acid.
Proposed Experimental Protocol:
-
Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
dot
Figure 1: Proposed synthetic workflow for this compound.
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, data for closely related analogs can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton of the pyrazole ring. The chemical shift of the C4-H proton in a similar bromo-pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, was observed at δ 6.25 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The signals for the pyrazole ring carbons will be in the aromatic region, and the methyl carbon of the ester will be observed upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
A strong absorption around 1720-1740 cm⁻¹ due to the C=O stretching of the methyl ester.
-
C-N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
C-Br stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrazole ring, the bromine atom, and the methyl ester.
-
Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 position. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Bromine Atom: The bromine atom at the C5 position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the synthesis of diverse compound libraries for screening.
-
Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This functional group transformation is often employed to improve solubility, introduce new interaction points with biological targets, or to serve as a prodrug moiety.
Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound and related compounds have been identified as potential inhibitors of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[7]
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] Recent studies have also shown that DHODH inhibition can trigger an immune response against tumors.[7]
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH initiates a cascade of downstream cellular events. The depletion of pyrimidines is a central consequence, leading to replicative stress and cell cycle arrest. Furthermore, recent research has elucidated a more complex signaling network initiated by DHODH inhibition, involving mitochondrial stress and the activation of innate immune pathways.
dot
Figure 2: Signaling pathway initiated by the inhibition of DHODH.
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery, offering multiple points for chemical modification. Its role as a potential DHODH inhibitor highlights its relevance in the development of novel anticancer and immunomodulatory therapies. This technical guide has provided a summary of its known chemical properties, a plausible synthetic route with experimental context, and an overview of its biological significance. Further research to fully characterize this compound with experimental data and to explore its therapeutic potential is warranted.
References
- 1. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1328893-17-9 [m.chemicalbook.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating predicted spectroscopic data with established analytical methodologies, this document serves as a practical resource for the characterization of this and similar pyrazole derivatives.
Compound Overview
This compound is a substituted pyrazole with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol .[1] Its structure features a five-membered pyrazole ring, substituted with a bromine atom at the C5 position and a methyl carboxylate group at the C3 position. The presence of two nitrogen atoms in the heterocyclic ring, along with the bromine and ester functionalities, gives rise to a unique electronic and structural profile that is amenable to thorough investigation by modern spectroscopic techniques.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[1] |
| Molecular Weight | 205.01 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1328893-17-9 | PubChem[1] |
| SMILES | COC(=O)C1=NNC(=C1)Br | PubChem[1] |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
Spectroscopic Data Analysis (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally related pyrazole derivatives.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) would exhibit three distinct signals.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H (pyrazole ring) |
| ~7.0 | s | 1H | C4-H (pyrazole ring) |
| ~3.9 | s | 3H | O-CH₃ (methyl ester) |
-
The broad singlet in the downfield region is characteristic of the acidic N-H proton of the pyrazole ring. Its chemical shift can be highly dependent on solvent and concentration.
-
The singlet around 7.0 ppm is assigned to the lone proton on the pyrazole ring at the C4 position.
-
The sharp singlet at approximately 3.9 ppm corresponds to the three equivalent protons of the methyl group in the ester functionality.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show five distinct signals, corresponding to the five carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester carbonyl) |
| ~145 | C3 (pyrazole ring) |
| ~130 | C5 (pyrazole ring) |
| ~110 | C4 (pyrazole ring) |
| ~52 | O-CH₃ (methyl ester) |
-
The downfield signal around 162 ppm is characteristic of the carbonyl carbon of the ester group.
-
The signals for the pyrazole ring carbons (C3, C5, and C4) are predicted based on the substitution pattern and electronic effects of the bromine and carboxylate groups.
-
The signal at approximately 52 ppm corresponds to the carbon of the methyl ester group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium, Broad | N-H Stretch (pyrazole ring) |
| ~3050 | Weak | C-H Stretch (aromatic-like) |
| ~2950 | Weak | C-H Stretch (methyl group) |
| ~1720 | Strong | C=O Stretch (ester carbonyl) |
| ~1550 | Medium | C=N Stretch (pyrazole ring) |
| ~1450 | Medium | C=C Stretch (pyrazole ring) |
| ~1250 | Strong | C-O Stretch (ester) |
| ~780 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.
Predicted Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 173/175 | Medium | [M - OCH₃]⁺ |
| 145/147 | Medium | [M - COOCH₃]⁺ |
| 125 | Low | [M - Br]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed to elucidate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography - GC):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC column separates the compound from any impurities before it enters the mass spectrometer.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition:
-
The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
As the compound elutes from the GC column, it is ionized in the EI source, and the resulting ions are separated and detected by the mass analyzer.
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data analysis.
Caption: Workflow for the structure elucidation of an organic compound.
This workflow illustrates the systematic approach to structure determination, starting from the purified sample, proceeding through various spectroscopic analyses, and culminating in the proposal of the final chemical structure based on the integrated interpretation of all collected data. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined analysis allows for a confident assignment of the molecular architecture.
References
An In-depth Technical Guide to Methyl 5-bromo-1H-pyrazole-3-carboxylate
CAS Number: 1328893-17-9
This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis protocols, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its stability and significant role in pharmacologically active compounds.[1][2] The molecule features a bromine atom at the 5-position and a methyl carboxylate group at the 3-position, providing two reactive sites for further chemical modification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1328893-17-9 | [3][4] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 205.01 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Methyl 5-Bromopyrazole-3-carboxylate, Methyl 3-bromo-1H-pyrazole-5-carboxylate | [3][5] |
| Appearance | White to Yellow Solid | |
| Purity | ≥96% - 97% | [3] |
| Storage Temperature | Room temperature or Refrigerator | [3] |
Table 2: Computed Chemical Descriptors
| Descriptor | Value | Source |
| InChI | 1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | [5] |
| InChIKey | RLDJSZKPUPTTNO-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=NNC(=C1)Br | [3][5] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [3] |
| logP | 1.5949 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-bromo-1H-pyrazole-3-carboxylic acid. The synthesis of this precursor is a multi-step process.
Experimental Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
This protocol is adapted from patented laboratory procedures for the synthesis of the key intermediate.[6][7]
Step 1: Synthesis of 3-methyl-5-bromopyrazole from 3-aminopyrazole
-
In a 100 mL three-necked flask, combine 3-aminomethyl-5-methylpyrazole, concentrated hydrobromic acid, and cuprous bromide.[6]
-
Heat the mixture to a temperature between 60-80°C.[7]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction flask using a pressure-equalizing funnel.[6]
-
After the addition is complete, stir the reaction mixture at 70°C for 30-60 minutes.[6][7]
-
Cool the mixture to room temperature and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ether or THF) and water.[6]
-
Wash the combined organic layers with a sodium sulfite solution, dry over anhydrous magnesium sulfate, and filter.[6]
-
Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.[6]
Step 2: Oxidation to 5-bromo-1H-pyrazole-3-carboxylic acid
-
In a 100 mL three-necked flask, dissolve the 3-methyl-5-bromopyrazole obtained from Step 1 in 0.1 M hydrochloric acid.[6]
-
Heat the solution to 50°C.[6]
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the reaction flask.[6]
-
After the addition, increase the temperature to 70°C and stir for 30 minutes.[6]
-
Cool the reaction to room temperature and acidify the solution.
-
Extract the product with ethyl acetate. The desired 5-bromo-1H-pyrazole-3-carboxylic acid is obtained with high yield.[6]
Step 3: Esterification to this compound
-
Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its pyrazole core is a common scaffold in drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antibacterial, and anticancer properties.[8][9]
The two primary points of reactivity on the molecule are the bromine atom at the 5-position and the methyl ester at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse functional groups to the pyrazole ring.[1]
-
Cross-Coupling Reactions: The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the pyrazole core to other aryl or heteroaryl moieties, which is a common strategy in building libraries of potential drug candidates.[1]
-
Ester Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amide bonds, a key linkage in many drug molecules.[1]
Applications in Drug Discovery
This compound is a crucial intermediate for synthesizing a range of inhibitors and modulators targeting important biological pathways.[1]
-
PI3K Inhibitors: Used in oncology to block phosphatidylinositol-3-kinase signaling pathways.[1]
-
CRAC Channel Blockers: Potential therapeutics for autoimmune diseases like rheumatoid arthritis.[1]
-
Antiviral Agents: Pyrazole derivatives have shown activity against viruses such as Hepatitis C and HIV.[1]
-
Insecticides: The related precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, is an intermediate in the synthesis of Chlorantraniliprole, a broad-spectrum insecticide.[6][7]
Logical Relationship Diagram
Caption: Role as an intermediate in pharmaceutical synthesis.
Safety and Handling
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Source:
Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1222174-92-6) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS No:1328893-17-9 this compound|this compound - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 5. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is a common scaffold in the design of bioactive molecules. This guide outlines two reliable methods for its synthesis, starting from commercially available precursors. The first route involves a Sandmeyer-type reaction followed by oxidation and esterification. The second route utilizes a cyclization-bromination-oxidation sequence followed by the final esterification step.
Synthetic Routes
Two principal synthetic pathways for the preparation of this compound are presented below. Both routes converge on the key intermediate, 5-bromo-1H-pyrazole-3-carboxylic acid, which is subsequently esterified.
Route 1: Sandmeyer-Type Reaction Pathway
This route commences with 3-aminopyrazole-3-carbonitrile and proceeds through a Sandmeyer-type bromination, followed by oxidation of the resulting methyl group to a carboxylic acid, and concludes with methyl esterification.
Caption: Synthetic pathway for Route 1.
Route 2: Alternative Cyclization Pathway
This alternative synthesis begins with 3-aminocrotononitrile and hydrazine hydrate to form an amino-methyl pyrazole intermediate, which is then subjected to bromination, oxidation, and final esterification.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the two routes described.
Route 1: Detailed Experimental Protocol
Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole [1]
-
In a 50 mL three-necked flask, combine 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution.
-
Heat the mixture to reflux at 80°C for 8 hours.
-
After the reaction, remove the excess hydrazine hydrate under vacuum.
-
Distill the residue to obtain 3-aminomethyl-5-methylpyrazole.
Step 2: Synthesis of 3-methyl-5-bromopyrazole [1]
-
In a 100 mL three-necked flask, mix 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide.
-
Heat the mixture to 70°C.
-
Dissolve approximately 1.5 g of sodium nitrite in 5 mL of water and add it slowly to the flask using a pressure-equalizing funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature and add 20 mL of THF and 20 mL of water.
-
Extract the organic layer three times with 30 mL of ether.
-
Wash the combined organic layers with sodium sulfite solution, dry with magnesium sulfate, and filter through silica gel.
-
Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.
Step 3: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [1]
-
In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.
-
Dissolve approximately 1.5 g of potassium permanganate in 5 mL of water and add it slowly to the flask.
-
After the addition, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the solution to room temperature and adjust to an acidic pH.
-
Add 20 mL of ethyl acetate and perform extraction three times.
-
Adjust the pH of the organic layer to alkaline, wash with water, and then re-acidify to precipitate the product, 5-bromo-1H-pyrazole-3-carboxylic acid.
Step 4: Synthesis of this compound (Fischer Esterification)
-
In a round-bottom flask, suspend 1.0 g of 5-bromo-1H-pyrazole-3-carboxylic acid in 20 mL of methanol.
-
Add 0.5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data for Route 1
| Step | Product | Starting Material | Starting Quantity (g) | Product Quantity (g) | Yield (%) |
| 1 | 3-Aminomethyl-5-methylpyrazole | 3-Aminopyrazole-3-carbonitrile | 2.46 | - | 75[1] |
| 2 | 3-Methyl-5-bromopyrazole | 3-Aminomethyl-5-methylpyrazole | 1.9 | - | 62[1] |
| 3 | 5-Bromo-1H-pyrazole-3-carboxylic acid | 3-Methyl-5-bromopyrazole | 1.7 | - | 85[1] |
| 4 | This compound | 5-Bromo-1H-pyrazole-3-carboxylic acid | 1.0 | - | ~90 (Estimated) |
General Experimental Workflow
The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.
Caption: General laboratory workflow for chemical synthesis.
Conclusion
This guide has detailed two effective synthetic routes for the preparation of this compound. The protocols provided are based on established chemical transformations and offer reliable methods for obtaining this valuable synthetic intermediate. Researchers can adapt these procedures to suit their specific laboratory conditions and scale requirements. The provided quantitative data serves as a benchmark for expected yields.
References
An In-depth Technical Guide to Methyl 5-bromo-1H-pyrazole-3-carboxylate: A Versatile Starting Material for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. Its unique structural features, including a reactive bromine atom and a functionalizable carboxylate group on a stable pyrazole core, make it a versatile starting material for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of this compound
There are several established synthetic routes to this compound, each with its own advantages. Below are two common methods, starting from readily available precursors.
Method 1: Synthesis from Diethyl Acetylenedicarboxylate
This route involves the initial formation of the pyrazole ring through a condensation reaction, followed by bromination and esterification.
A [label="Diethyl\nAcetylenedicarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Methylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 5-hydroxy-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Phosphorus Oxybromide\n(POBr3)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ethyl 5-bromo-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Sodium Hydroxide\n(NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="5-bromo-1-methyl-\n1H-pyrazole-3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Methanol (MeOH),\nAcid catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Methyl 5-bromo-1-methyl-\n1H-pyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> C [label="Condensation"]; B -> C; C -> E [label="Bromination"]; D -> E; E -> G [label="Hydrolysis"]; F -> G; G -> I [label="Esterification"]; H -> I; }
Caption: Synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.Experimental Protocol: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate [1]
-
Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Diethyl acetylenedicarboxylate is condensed with methylhydrazine to yield Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.[1]
-
Bromination: Dissolve Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (4.5 g, 26.5 mmol) in acetonitrile. Add phosphorus oxybromide (38 g, 132.5 mmol) and heat the mixture to reflux for 15 hours. After completion, the reaction mixture is cooled and slowly poured into a precooled saturated sodium carbonate solution. The resulting solid is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.[1]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed using a sodium hydroxide solution in alcohol to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[1]
-
Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to obtain the final product, this compound.
Method 2: Synthesis from 3-Aminocrotononitrile
This alternative synthesis begins with the formation of a pyrazole precursor, which then undergoes a series of transformations to yield the target molecule.[2]
A [label="3-Aminocrotononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-Amino-5-methylpyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="HBr, NaNO2, CuBr", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="3-Methyl-5-bromopyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Potassium Permanganate\n(KMnO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="5-bromo-1H-pyrazole-\n3-carboxylic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Methanol (MeOH),\nAcid catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> C [label="Cyclization"]; B -> C; C -> E [label="Sandmeyer-type\nReaction"]; D -> E; E -> G [label="Oxidation"]; F -> G; G -> I [label="Esterification"]; H -> I; }
Caption: Synthesis from 3-Aminocrotononitrile.Experimental Protocol: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [3]
-
Synthesis of 3-Amino-5-methylpyrazole: 3-Aminocrotononitrile is reacted with hydrazine hydrate in a cyclization reaction to form 3-amino-5-methylpyrazole.[2]
-
Synthesis of 3-Methyl-5-bromopyrazole: In a 100 mL three-necked flask, 1.9 g of 3-amino-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C.[3] A solution of 1.5 g of sodium nitrite in 5 mL of water is then added slowly. The mixture is stirred at 70°C for 30 minutes, cooled, and then extracted with ether. The organic layer is washed, dried, and concentrated to yield 3-methyl-5-bromopyrazole.[3] The reported yield for this step is 62%.[3]
-
Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid: 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C. A solution of 1.5 g of potassium permanganate in 5 mL of water is added slowly. The mixture is stirred at 70°C for 30 minutes, then cooled. After an acidic workup and extraction with ethyl acetate, the product is obtained.[3] The reported yield for this step is 85%.[3]
-
Esterification: The resulting carboxylic acid is esterified with methanol under acidic conditions to produce this compound.
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 3-Amino-5-methylpyrazole | 3-Methyl-5-bromopyrazole | HBr, NaNO2, CuBr | 62%[3] |
| 2 | 3-Methyl-5-bromopyrazole | 5-bromo-1H-pyrazole-3-carboxylic acid | KMnO4, HCl | 85%[3] |
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of various biologically active compounds.
Synthesis of Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the core structure. For example, it is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are being investigated as anti-cancer agents.[1]
Synthesis of Agrochemicals
A notable application of this starting material is in the synthesis of the insecticide chlorantraniliprole.[3] The synthesis involves the coupling of the pyrazole core with another heterocyclic moiety, highlighting the utility of the bromo-pyrazole intermediate.
Key Reactions of this compound
The reactivity of this compound is dominated by the bromine atom, which readily participates in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the pyrazole ring.
A [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="R-B(OH)2\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Base\n(e.g., K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 5-substituted-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> E [label="Suzuki Coupling"]; B -> E; C -> E; D -> E; }
Caption: Suzuki-Miyaura coupling reaction.Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound in a suitable solvent (e.g., DMF, toluene, or dioxane/water), is added the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, typically by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl pyrazoles from this compound.
A [label="Methyl 5-bromo-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="R1R2NH\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst & Ligand\n(e.g., Pd2(dba)3, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Base\n(e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 5-(amino)-1H-\npyrazole-3-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> E [label="Buchwald-Hartwig\nAmination"]; B -> E; C -> E; D -> E; }
Caption: Buchwald-Hartwig amination reaction.Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with this compound, a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.5 equivalents). The amine (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane) are added. The reaction mixture is sealed and heated until completion. The product is then isolated and purified following a standard aqueous workup and chromatographic separation.
Conclusion
This compound is a highly valuable and versatile starting material in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine atom in key cross-coupling reactions provide a reliable platform for the construction of diverse and complex molecular architectures. The detailed synthetic protocols and reaction schemes presented in this guide are intended to empower researchers in the fields of drug discovery and agrochemical development to fully exploit the synthetic potential of this important heterocyclic building block.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of Methyl 5-bromo-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Spectroscopic Data
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the hydrogen atom environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.0 | s | 1H | C4-H |
| ~3.9 | s | 3H | O-CH₃ |
Note: The chemical shift of the N-H proton can be highly variable and may be broadened or exchangeable with D₂O.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~145 | C3 |
| ~130 | C5 |
| ~110 | C4 |
| ~52 | O-CH₃ |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| 204/206 | [M]⁺ (presence of Br isotopes) |
| 173/175 | [M - OCH₃]⁺ |
| 145/147 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-1H-pyrazole-3-carboxylic acid.
Step 1: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
A detailed protocol for the synthesis of the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, has been described.[3] This typically involves the bromination and subsequent oxidation of a suitable pyrazole precursor.
Step 2: Esterification to this compound
The following is a standard Fischer esterification protocol adaptable for the synthesis of the title compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Spectroscopic Analysis
The characterization of the synthesized this compound would be performed using standard spectroscopic methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[1][2]
-
Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern of the compound.[1]
Biological Context and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] A prominent mechanism of action for many pyrazole-containing compounds, such as the well-known drug Celecoxib, is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The inhibition of COX-2 is a critical therapeutic strategy for managing inflammation and has also been explored for its potential in cancer therapy.
Below is a diagram illustrating the simplified signaling pathway of COX-2 inhibition.
Caption: Simplified signaling pathway of COX-2 inhibition by a potential pyrazole derivative.
Experimental and Logical Workflow
The process from the synthesis of this compound to its characterization and potential biological evaluation follows a logical workflow.
Caption: Workflow from synthesis to potential biological evaluation of the title compound.
References
- 1. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academicstrive.com [academicstrive.com]
Technical Guide: Spectroscopic and Synthetic Protocols for Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and synthetic methodology for methyl 5-bromo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The information is structured to facilitate easy access and implementation in a laboratory setting.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of fully assigned experimental NMR data for this compound in publicly accessible literature, the following tables present predicted chemical shifts (δ) based on the analysis of structurally related pyrazole derivatives. These predictions serve as a reliable reference for the identification and characterization of the title compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 6.8 - 7.2 | Singlet | N/A |
| NH | 13.0 - 14.0 | Broad Singlet | N/A |
| OCH₃ | 3.8 - 4.0 | Singlet | N/A |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 140 - 145 |
| C4 | 110 - 115 |
| C5 | 125 - 130 |
| C=O | 160 - 165 |
| OCH₃ | 52 - 54 |
Solvent: DMSO-d₆
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, and a general procedure for the subsequent esterification to yield the title compound. A standard protocol for NMR analysis is also included.
Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
This procedure is adapted from synthetic routes for related brominated pyrazoles.
Materials:
-
3-Methyl-5-bromopyrazole
-
Potassium permanganate (KMnO₄)
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Three-necked flask
-
Pressure-equalizing funnel
-
Stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid in a 100 mL three-necked flask and heat the mixture to 50°C.
-
Separately, dissolve approximately 1.5 g of potassium permanganate in 5 mL of water.
-
Slowly add the potassium permanganate solution to the flask using a pressure-equalizing funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to acidic with concentrated HCl.
-
Add 20 mL of ethyl acetate and perform a liquid-liquid extraction. Repeat the extraction two more times.
-
Combine the organic layers and adjust the pH to alkaline with a suitable sodium hydroxide solution.
-
Wash the organic layer with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.
Esterification to this compound
This is a general Fischer esterification protocol.
Materials:
-
5-bromo-1H-pyrazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
Procedure:
-
Suspend the synthesized 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
NMR Spectroscopic Analysis
This protocol is a standard method for acquiring high-quality NMR spectra of pyrazole derivatives.[1]
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.
Caption: Workflow for Synthesis and NMR Characterization.
References
Physical and chemical properties of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its pyrazole core, substituted with a bromine atom and a methyl carboxylate group, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications in medicinal chemistry.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 205.01 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1328893-17-9 | --INVALID-LINK-- |
| Physical Form | White to Yellow Solid | --INVALID-LINK-- |
| Boiling Point (Predicted) | 329.5 ± 22.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.781 ± 0.06 g/cm³ | --INVALID-LINK-- |
Solubility
| Solvent | Solubility | Source |
| Chloroform | Sparingly soluble | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | --INVALID-LINK-- |
| Methanol | Slightly soluble | --INVALID-LINK-- |
| Water | 1.5 g/L (25 °C, Calculated) | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the precursor 5-bromo-1H-pyrazole-3-carboxylic acid, followed by its esterification.
Experimental Workflow for Synthesis
Detailed Experimental Protocol
Step 1: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid [1]
-
In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid.
-
Heat the solution to 50°C.
-
Slowly add a solution of 1.5 g of potassium permanganate in 5 mL of water to the flask using a pressure-equalizing funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the reaction to room temperature and adjust the pH to be acidic.
-
Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.
Step 2: Fischer Esterification to this compound
-
To a solution of 5-bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Applications
The bromine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity allows for the introduction of a wide range of aryl and heteroaryl substituents, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.
Suzuki Coupling Reaction Pathway
This versatile reactivity has led to the use of this compound as a key intermediate in the synthesis of various biologically active molecules, including PI3K inhibitors for oncology applications.[2]
Spectroscopic Data (Reference Data for Structurally Similar Compounds)
¹H and ¹³C NMR Spectroscopy
For a similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, the pyrazole H-4 proton appears as a singlet at δ 6.25 ppm.[3] The corresponding pyrazole C-4 carbon resonates at δ 95.8 ppm.[3] For this compound, one would expect a singlet for the pyrazole proton and signals for the methyl ester protons (around 3.8-4.0 ppm). The pyrazole ring carbons would appear in the aromatic region of the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a pyrazole carboxylate would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band around 3200-3400 cm⁻¹ (if the pyrazole nitrogen is unsubstituted).
-
C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.[4]
-
C=N and C=C stretch (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound should be stored in a cool, dry place under an inert atmosphere.[5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important tool for medicinal chemists and researchers. This guide provides a foundational understanding of this compound, enabling its effective use in the laboratory.
References
The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a vast array of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic and agrochemical potential of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, kinase inhibitory, herbicidal, and insecticidal properties. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key biological processes to aid in the ongoing research and development of novel pyrazole-based agents.
Data Presentation: A Comparative Overview of Biological Potency
The following tables summarize the quantitative data for various biological activities of representative pyrazole derivatives, allowing for a comparative analysis of their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-isoxazole hybrid (4a-d) | HT-1080 | ≥ 100 | [1] |
| Pyrazole-1,2,3-triazole hybrid (5a-c) | HT-1080 | Average | [1] |
| 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (4a) | Lung Cancer | Moderate (31.01% inhibition) | [1] |
| Pyrazole naphthalene derivatives (5a-5q) | MCF-7 | - | [1] |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | [2] |
| Pyrazolone-pyrazole derivative 27 | MCF7 | 16.50 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative 29 | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [2] |
| Pyrazole-based hybrid heteroaromatic 55 | MCF7, A549, HCT116 | 6.53, 26.40, 59.84 | [2] |
| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116, HeLa | 1.7, 3.6 | [2] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | < 1 | [3] |
| Pyrano[2,3-c] pyrazole 5c | E. coli, S. aureus | 6.25 | [3] |
| Pyrazole derivative 21a | A. fumigatus, C. albicans | 7.8, 2.9 | [3] |
| Pyrazole-thiazole hybrid (10) | Various bacteria | 1.9 - 3.9 | [4] |
| Pyrazole derivative 21c | Multi-drug resistant bacteria | 0.25 | [5] |
| Pyrazole derivative 23h | Multi-drug resistant bacteria | 0.25 | [5] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazole | 0.01 | - | - | [6] |
| Pyrazole-thiazole hybrid | 0.03 | 0.12 | 4 | [6] |
| Pyrazolo-pyrimidine | 0.015 | - | - | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [6] |
| Pyrazole derivative 2a | 0.01987 | - | - | [7] |
| Pyrazole derivative 3b | 0.03943 | 0.876 | 22.21 | [7] |
| Pyrazole derivative 4a | 0.06124 | 0.879 | 14.35 | [7] |
| Pyrazole derivative 5b | 0.03873 | 0.677 | 17.47 | [7] |
| Pyrazole derivative 5e | 0.03914 | 0.513 | 13.10 | [7] |
Table 4: Antiviral Activity of Pyrazole Derivatives
| Compound/Derivative | Virus | EC50 | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [4] |
| Pyrazole 412 | Measles virus (MeV) | 60 nM | [8] |
| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole 413 | Herpes simplex virus type-1 | 0.02 (IC50) | [8] |
| 1,3,4-trisubstituted pyrazole 415 | Hepatitis C virus (HCV) | 0.11 µM | [8] |
| 3,4-dichloro phenylpyrazole 416 | HIV | 0.047 µM | [8] |
| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection | [9][10] |
| Thiazolidinedione derivative 9 | Newcastle disease virus (NDV) | 100% protection | [9][10] |
| Pyrazolopyrimidine derivative 7 | Newcastle disease virus (NDV) | 95% protection | [9][10] |
Table 5: Anticonvulsant Activity of Pyrazole Derivatives
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| Pyrazolyl semicarbazone 6k | sc-PTZ | 20.4 | [11] |
| Indole-pyrazole 25 | MES | 13.19 (mmol/kg) | |
| Pyrazolone derivative 11b | PTZ-induced seizures | - | |
| Pyrazolone derivative 11a | PTZ-induced seizures | - | |
| Pyrazolone derivative 11d | PTZ-induced seizures | - |
Table 6: Herbicidal Activity of Pyrazole Derivatives
| Compound/Derivative | Weed Species | IC50 / EC50 | Reference |
| Pyrazole isothiocyanate 3-1 | Echinochloa crusgalli | 64.32 µg/mL (EC50) | [5] |
| Pyrazole isothiocyanate 3-7 | Dactylis glomerata | 59.41 µg/mL (EC50) | [5] |
| Pyrazole benzophenone 5n | Barnyard grass | - | |
| Pyrazole benzophenone 5o | Barnyard grass | - | |
| Pyrazole-quinazoline-2,4-dione 10 | Arabidopsis thaliana HPPD | 84 nM (IC50) | |
| Picolinic acid derivative 17 | Arabidopsis thaliana root | 3.1 µM (IC50) | |
| Pyrazole amide derivative 16 | PPO enzyme | 0.04 mg/L (IC50) |
Table 7: Insecticidal Activity of Pyrazole Derivatives
| Compound/Derivative | Insect Species | LC50 | Reference |
| N-pyridylpyrazole thiazole 7g | Plutella xylostella | 5.32 mg/L | |
| N-pyridylpyrazole thiazole 7g | Spodoptera exigua | 6.75 mg/L | |
| N-pyridylpyrazole thiazole 7g | Spodoptera frugiperda | 7.64 mg/L | |
| Pyrazole derivative 7 | Culex pipiens (lab strain) | 180.35 µg/mL | |
| Pyrazole derivative 5 | Culex pipiens (lab strain) | 222.87 µg/mL | |
| Pyrazole derivative 9 | Culex pipiens (lab strain) | 235.25 µg/mL | |
| Flupyrimin analog B2 | Plutella xylostella | >70% mortality at 25 µg/mL | |
| Flupyrimin analog B3 | Plutella xylostella | >70% mortality at 25 µg/mL | |
| Flupyrimin analog B4 | Plutella xylostella | >70% mortality at 25 µg/mL |
Experimental Protocols: Methodologies for Key Biological Assays
This section provides detailed protocols for several key experiments commonly used to evaluate the biological activity of pyrazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is widely used to assess the antimicrobial susceptibility of bacteria and fungi to various compounds.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compounds are introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will be observed around the well where microbial growth is prevented.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
MIC Determination (Broth Dilution Method): To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay is typically performed. Serial dilutions of the compound are prepared in a 96-well plate containing liquid growth medium and the microbial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
COX-2 Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.
Principle: The activity of the COX-2 enzyme is determined by measuring the production of prostaglandins, such as prostaglandin E2 (PGE2), from its substrate, arachidonic acid. The inhibitory effect of a compound is assessed by quantifying the reduction in prostaglandin production in the presence of the compound.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole derivatives.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or vehicle control. Pre-incubate to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) specific for PGE2.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. A similar assay is performed with the COX-1 enzyme to determine the selectivity of the inhibitor.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets.
Anticancer Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer cells. These include pathways involved in cell proliferation, survival, and angiogenesis.[6][7]
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of many pyrazole derivatives is primarily attributed to their inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.[6]
Conclusion
The pyrazole scaffold continues to be a highly privileged structure in the design and discovery of new therapeutic and agrochemical agents. The extensive research into their biological activities has led to the development of numerous clinically and commercially successful products. This technical guide has provided a snapshot of the vast potential of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that the continued exploration of the chemical space around the pyrazole nucleus will lead to the discovery of even more potent and selective agents to address a wide range of human diseases and agricultural challenges.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 6. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis methodologies, and its potential role as a bioactive molecule, particularly in the context of enzyme inhibition.
Core Compound Properties
This compound is a substituted pyrazole derivative. Its key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 205.01 g/mol | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| CAS Number | 1328893-17-9 | [1] |
| Appearance | White to Yellow Solid | |
| Boiling Point (Predicted) | 329.5±22.0 °C | |
| Density (Predicted) | 1.781±0.06 g/cm³ | |
| SMILES | COC(=O)C1=NNC(=C1)Br | [1] |
| InChI | InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the preparation of its carboxylic acid precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, followed by esterification.
Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
A common route to the carboxylic acid precursor involves a multi-step synthesis starting from 3-aminopyrazole-3-carbonitrile.[2]
Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole
-
In a 50 mL three-necked flask, combine 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution.
-
Heat the mixture to reflux at 80°C for 8 hours.
-
After the reaction, remove the excess hydrazine hydrate under vacuum.
-
Distill the residue to obtain 3-aminomethyl-5-methylpyrazole.
Step 2: Synthesis of 3-methyl-5-bromopyrazole
-
In a 100 mL three-necked flask, mix 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide.
-
Heat the mixture to 70°C.
-
Dissolve approximately 1.5 g of sodium nitrite in 5 mL of water and add it slowly to the flask using a pressure-equalizing funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature and add 20 mL of THF and 20 mL of water.
-
Extract the organic layer three times with 30 mL of ether, wash with sodium sulfite solution, and dry with magnesium sulfate.
-
Filter the solution through silica gel and remove the solvent under reduced pressure to obtain 3-methyl-5-bromopyrazole.
Step 3: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
-
In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.
-
Dissolve approximately 1.5 g of potassium permanganate in 5 mL of water and add it slowly to the flask using a pressure-equalizing funnel.
-
After the addition, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the solution to room temperature, adjust to an acidic pH, and extract three times with 20 mL of EtOAc.
-
Adjust the organic layer to an alkaline pH and wash with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.
The following diagram illustrates the workflow for the synthesis of the carboxylic acid precursor.
Esterification to this compound
General Esterification Protocol:
-
Dissolve 5-bromo-1H-pyrazole-3-carboxylic acid (1 mmol) in methanol (5 mL) and cool the solution in an ice bath.
-
Add POCl₃ (1.2 mmol) dropwise to the cooled solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic solvent with a saturated solution of sodium bicarbonate, dry over MgSO₄, and concentrate under reduced pressure to obtain the product.
Application in Drug Development: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Pyrazole derivatives are a class of compounds that have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[3]
The inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. The signaling pathway is straightforward, with the inhibitor directly acting on the enzyme.
Experimental Protocol: In Vitro DHODH Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against DHODH, adapted from literature describing assays with similar compounds.[4][5] This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH
-
Dihydroorotic acid (substrate)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, 100 µM coenzyme Q10, and 200 µM DCIP.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant human DHODH enzyme to the wells and pre-incubate with the test compounds for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 500 µM dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 650 nm at 25°C for 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
This technical guide provides foundational information for researchers interested in this compound. The provided protocols offer a starting point for the synthesis and evaluation of this compound and its analogs in the context of drug discovery, particularly for targeting the DHODH enzyme.
References
- 1. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Scaffolds: A Technical Guide to a Privileged Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse biological activities have propelled a multitude of pyrazole-containing compounds from laboratory curiosities to clinically approved therapeutics. This in-depth technical guide delves into the core aspects of novel pyrazole-based compound discovery, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their roles as anticancer and anti-inflammatory agents, and as potent kinase inhibitors.
Synthesis of Novel Pyrazole Derivatives
The construction of the pyrazole core is a well-trodden path in organic synthesis, with numerous established methods allowing for the introduction of a wide array of substituents. This adaptability is crucial for fine-tuning the pharmacological properties of the resulting compounds.
One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis , first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The versatility of this method lies in the ready availability of a vast library of both starting materials, enabling the generation of a diverse range of substituted pyrazoles.
A general workflow for the synthesis and initial evaluation of novel pyrazole compounds is depicted below. This process typically begins with the chemical synthesis of a library of derivatives, followed by a cascade of in vitro and in vivo assays to identify promising lead compounds.
Modern synthetic approaches have further expanded the toolkit for pyrazole synthesis, with techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and multi-component reactions gaining prominence for their efficiency and often milder reaction conditions.[1]
Biological Activities and Therapeutic Potential
Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, with extensive research focused on their potential as anticancer and anti-inflammatory agents.[2] This biological versatility stems from the ability of the pyrazole scaffold to interact with a wide range of biological targets, including enzymes and receptors.
Anticancer Activity
The fight against cancer has been a major driver for the development of novel pyrazole-based compounds. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3] Several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting the clinical significance of this scaffold.[1][4]
The cytotoxic effects of novel pyrazole compounds are often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are common metrics used to quantify their potency.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Pyrazole-oxindole conjugate (Compound 51) | - | - | Tubulin polymerization inhibition | |
| Pyrazole derivative (Compound 42) | WM 266.4 | 0.12 | - | |
| Pyrazole derivative (Compound 42) | MCF-7 | 0.16 | - | |
| Pyrazole derivative (Compound 43) | - | Noteworthy cytotoxicity | - | |
| Pyrazole derivative (Compound 44) | - | 14.2 nM (BCR-Abl kinase) | Kinase Inhibition | |
| Pyrazole derivative (Compound 49) | - | 0.26 (EGFR), 0.20 (HER-2) | Tyrosine Kinase Inhibition | |
| Pyrazole derivative (Compound 50) | MCF-7, A549, HeLa | 0.83–1.81 | - | |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | PI3 Kinase Inhibition | [3] |
| Pyrazole benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [3] |
| Indole-pyrazole derivative (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) | [3] |
| Indole-pyrazole derivative (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) | [3] |
| Polysubstituted pyrazole (Compound 59) | HepG2 | 2 | DNA Binding | [3] |
| 1H-benzofuro[3,2-c]pyrazole (Compound 4a) | K562 | 0.26 | - | |
| 1H-benzofuro[3,2-c]pyrazole (Compound 4a) | A549 | 0.19 | - | |
| Pyrazole derivative (Compound 5b) | K562 | 0.021 | Tubulin polymerization inhibition (IC50 = 7.30 µM) | |
| Pyrazole derivative (Compound 5b) | A549 | 0.69 | Tubulin polymerization inhibition (IC50 = 7.30 µM) |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Pyrazole-based compounds have a long history in this field, with the well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib featuring a pyrazole core.[5] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[5][6]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay | % Inhibition / IC50 | Target | Reference |
| Pyrazole derivatives (123a–123d) | In vitro anti-inflammatory assay | IC50: 71.11, 81.77, 76.58, 81.77 µM | - | [2] |
| Pyrazole ester prodrugs | Carrageenan-induced paw edema | Potent activity | COX-2 | [6] |
Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[7] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[4][8] These inhibitors typically act by competing with ATP for the binding site of the kinase, thereby blocking its catalytic activity.
Many pyrazole-based compounds have been developed to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[9]
Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Kinase | IC50 / Ki | Cell Line / Assay | Reference |
| Afuresertib (pyrazole-based) | Akt1 | Ki = 0.08 nM | - | [7] |
| Compound 2 (Afuresertib analog) | Akt1 | IC50 = 1.3 nM | HCT116 (antiproliferative IC50 = 0.95 µM) | [7] |
| Compound 6 (pyrazole-based) | Aurora A | IC50 = 0.16 µM | HCT116 (IC50 = 0.39 µM), MCF7 (IC50 = 0.46 µM) | [7] |
| Compound 10 (pyrazole-based) | Bcr-Abl | IC50 = 14.2 nM | K562 (IC50 = 0.27 µM) | [7] |
| Ruxolitinib | JAK1, JAK2 | IC50 ≈ 3 nM | - | [4] |
| Gandotinib (LY2784544) | JAK2 | Potent and selective | - | [4] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
The therapeutic effects of many pyrazole-based compounds are a direct consequence of their ability to modulate specific cellular signaling pathways. Two prominent examples are the JAK/STAT and CDK/Rb pathways.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[10][11] This pathway is involved in a wide range of cellular processes, including immunity, proliferation, and differentiation. Aberrant JAK/STAT signaling is implicated in various inflammatory diseases and cancers. Pyrazole-based JAK inhibitors, such as Ruxolitinib, have been developed to block this pathway.[4]
The CDK/Rb Signaling Pathway
The cyclin-dependent kinase (CDK)/retinoblastoma (Rb) pathway is a fundamental regulator of the cell cycle.[12][13] CDKs are a family of protein kinases that, when activated by cyclins, phosphorylate key substrates to drive the cell through its different phases. The retinoblastoma protein (Rb) is a tumor suppressor that acts as a gatekeeper for the G1/S phase transition. Phosphorylation of Rb by CDK4/6 and CDK2 leads to its inactivation, allowing the cell to proceed into the S phase and replicate its DNA.[14] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Pyrazole-based CDK inhibitors can restore cell cycle control by preventing the phosphorylation of Rb.[9]
Detailed Experimental Protocols
The discovery and development of novel pyrazole-based compounds rely on a battery of robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments commonly employed in this field.
Knorr Pyrazole Synthesis (General Protocol)
This protocol describes a general procedure for the synthesis of substituted pyrazoles via the Knorr condensation reaction.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., HCl, H2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.
-
If an acid catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to obtain the pure pyrazole derivative.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test pyrazole compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for a further 48-72 hours at 37°C and 5% CO2.
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Test pyrazole compounds
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
1% (w/v) solution of carrageenan in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Divide the animals into groups (typically n=6 per group): a control group, a reference drug group, and groups for different doses of the test compound.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the induction of inflammation. The control group receives only the vehicle.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect of the test compounds compared to the control group.
Conclusion and Future Directions
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with pyrazole derivatives ensure their continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent pyrazole-based inhibitors for specific biological targets, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The integration of computational methods, such as molecular docking and structure-based drug design, will further accelerate the identification and optimization of new pyrazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Tautomeric Forms of Pyrazole Carboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The inherent ability of N-unsubstituted pyrazoles to exist in different tautomeric forms is a critical aspect of their chemistry, profoundly influencing their physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is paramount for rational drug design and the synthesis of targeted molecular entities. This technical guide provides a comprehensive overview of the annular prototropic tautomerism of pyrazole carboxylates, detailing the structural equilibrium, the factors governing it, and the experimental and computational methodologies employed in its study.
Annular Prototropic Tautomerism in Pyrazole Carboxylates
N-unsubstituted pyrazoles bearing a carboxylate or carboxamide group at the 3(5)-position primarily exhibit annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two distinct tautomeric forms: the 3-substituted and the 5-substituted isomers.
The equilibrium between these two forms is dynamic and can be influenced by a variety of internal and external factors. The electronic nature of the substituents on the pyrazole ring is a key determinant of the tautomeric preference. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position (the C3-tautomer), while electron-withdrawing groups, such as carboxylates and carboxamides, stabilize the tautomer with the substituent at the 5-position (the C5-tautomer).[1]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several interconnected factors, which can be manipulated to favor a desired tautomer.
Electronic Effects of Substituents
The electronic nature of other substituents on the pyrazole ring plays a crucial role. As a general rule, electron-donating groups (e.g., alkyl, amino) at the 3- or 5-position tend to favor the tautomer where they are at the 3-position. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) favor the 5-substituted tautomer.[1] The carboxylate group itself is electron-withdrawing, thus favoring the 5-carboxylate tautomer.
Solvent Effects
The polarity and proticity of the solvent can significantly alter the tautomeric ratio by differentially solvating the two tautomers. Polar solvents may stabilize the more polar tautomer, while protic solvents can participate in hydrogen bonding, further influencing the equilibrium. For instance, in some pyrazole systems, a tautomeric equilibrium is observed in DMSO, a polar aprotic solvent.
Temperature
The tautomeric equilibrium is temperature-dependent. Low-temperature NMR studies are often employed to slow down the proton exchange rate, allowing for the direct observation and quantification of individual tautomers. For example, in a study of 1H-pyrazole-3-(N-tert-butyl)carboxamide, the ratio of the 3-substituted to the 5-substituted tautomer in solution was determined to be 90:10 at 293 K.[2]
Hydrogen Bonding
Intramolecular and intermolecular hydrogen bonding can provide significant stabilization to one tautomer over the other. In the solid state, crystal packing is often dominated by extensive hydrogen bonding networks, which can lock the molecule into a single tautomeric form.
Quantitative Analysis of Tautomeric Ratios
The determination of the tautomeric equilibrium constant (KT) is crucial for understanding the properties of pyrazole carboxylates. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. By cooling the sample, the rate of proton exchange between the tautomers can be slowed sufficiently on the NMR timescale to allow for the observation of separate signals for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding signals.
| Compound | Solvent | Temperature (K) | Tautomer Ratio (3-substituted : 5-substituted) | Reference |
| 1H-Pyrazole-3-(N-tert-butyl)carboxamide | solution | 293 | 90 : 10 | [2] |
Note: Comprehensive quantitative data for a wide range of pyrazole carboxylates is dispersed in the literature. The table above provides a key example. Researchers should perform specific analyses for their compounds of interest.
Experimental Protocols
Synthesis of Pyrazole Carboxylates
A common route for the synthesis of pyrazole carboxylates involves the condensation of a hydrazine with a β-dicarbonyl compound containing an ester group.
Example: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: A solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (e.g., 100:1 v/v) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Hydrazine: Hydrazine monohydrate (1.5 equivalents) is added dropwise to the cooled solution with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.
-
Work-up: The reaction mixture is poured into water, and a saturated aqueous solution of sodium bicarbonate is added. The product is then extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Determination of Tautomeric Forms by NMR Spectroscopy
Protocol for Low-Temperature 1H NMR Spectroscopy:
-
Sample Preparation: A solution of the pyrazole carboxylate is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, THF-d8) in an NMR tube. The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation effects.
-
Initial Spectrum: A standard 1H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, proton exchange may be fast, leading to averaged signals.
-
Low-Temperature Measurements: The NMR probe is cooled incrementally (e.g., in 10 K steps). At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a spectrum.
-
Observation of Tautomers: As the temperature is lowered, the rate of proton exchange decreases. If the exchange rate becomes slow on the NMR timescale, separate sets of signals for the two tautomers will appear.
-
Quantification: Once well-resolved signals for both tautomers are observed, the ratio of the two forms can be determined by integrating a pair of non-overlapping signals corresponding to each tautomer.
Solid-State NMR (CP/MAS):
Cross-Polarization Magic-Angle Spinning (CP/MAS) 13C and 15N NMR are invaluable for determining the tautomeric form present in the solid state. The chemical shifts observed in the solid state can be compared to those of "fixed" N-methylated derivatives or to theoretical calculations to identify the predominant tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including the precise tautomeric form present in the crystalline state.
Generalized Protocol:
-
Crystal Growth: High-quality single crystals of the pyrazole carboxylate are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, usually at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure. This process reveals the atomic coordinates, bond lengths, and angles, definitively identifying the positions of all atoms, including the tautomeric proton.
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.
Generalized Workflow:
-
Structure Generation: The 3D structures of both the 3-carboxylate and 5-carboxylate tautomers are built.
-
Geometry Optimization: The geometry of each tautomer is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).
-
Energy Calculation: The total electronic energies (including zero-point vibrational energy corrections) of the optimized tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: The influence of solvents can be modeled using continuum solvation models (e.g., PCM).
Conclusion
The tautomerism of pyrazole carboxylates is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding of this equilibrium is essential for researchers in medicinal chemistry and materials science. By employing a combination of advanced analytical techniques, including low-temperature NMR, solid-state NMR, and X-ray crystallography, alongside computational modeling, it is possible to elucidate the tautomeric preferences of these versatile compounds. This knowledge facilitates the design of molecules with optimized properties and desired biological activities, ultimately accelerating the development of new and improved therapeutic agents and functional materials.
References
Methodological & Application
Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of methyl 5-bromo-1H-pyrazole-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines a two-stage process commencing with the synthesis of the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid, followed by its esterification to yield the final product.
I. Overview of the Synthetic Pathway
The synthesis is accomplished in two key stages:
-
Preparation of 5-bromo-1H-pyrazole-3-carboxylic acid: This intermediate is synthesized from 3-aminopyrazole-3-carbonitrile through a three-step process involving the formation of 3-aminomethyl-5-methylpyrazole, followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent oxidation of the methyl group to a carboxylic acid.
-
Esterification to this compound: The carboxylic acid precursor undergoes a Fischer esterification reaction with methanol in the presence of an acid catalyst to yield the desired methyl ester.
II. Experimental Protocols
A. Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
This procedure is adapted from a known multi-step synthesis.[1]
Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole
-
In a 50 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution.
-
Heat the mixture to reflux at 80°C and maintain for 8 hours.
-
After the reaction is complete, cool the mixture and remove the excess hydrazine hydrate under vacuum.
-
Distill the residue to obtain 3-aminomethyl-5-methylpyrazole.
Step 2: Synthesis of 3-methyl-5-bromopyrazole
-
In a 100 mL three-necked flask, mix 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide.
-
Heat the mixture to 70°C.
-
Slowly add a solution of 1.5 g of sodium nitrite in 5 mL of water to the flask using a pressure-equalizing dropping funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature and add 20 mL of THF and 20 mL of water.
-
Extract the aqueous layer three times with 30 mL of diethyl ether.
-
Wash the combined organic layers with sodium sulfite solution, dry over magnesium sulfate, and filter through silica gel.
-
Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole.
Step 3: Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid
-
In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.
-
Slowly add a solution of 1.5 g of potassium permanganate in 5 mL of water using a pressure-equalizing dropping funnel.
-
After the addition, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the solution to room temperature and adjust the pH to be acidic.
-
Extract the mixture three times with 20 mL of ethyl acetate.
-
Adjust the pH of the combined organic layers to be alkaline and wash with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.
B. Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification adapted for this specific substrate.[2][3][4]
-
In a 100 mL round-bottom flask, suspend 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
III. Data Presentation
| Parameter | Step 1: 3-aminomethyl-5-methylpyrazole | Step 2: 3-methyl-5-bromopyrazole | Step 3: 5-bromo-1H-pyrazole-3-carboxylic acid | Step 4: this compound |
| Starting Material | 3-aminopyrazole-3-carbonitrile | 3-aminomethyl-5-methylpyrazole | 3-methyl-5-bromopyrazole | 5-bromo-1H-pyrazole-3-carboxylic acid |
| Key Reagents | 25% Hydrazine hydrate | HBr, CuBr, NaNO2 | HCl, KMnO4 | Methanol, H2SO4 |
| Reaction Time | 8 hours | 30 minutes | 30 minutes | 2-4 hours |
| Reaction Temperature | 80°C | 70°C | 70°C | ~65°C (Reflux) |
| Reported Yield | 75%[1] | 62%[1] | 85%[1] | High (Typical for Fischer Esterification) |
| Molecular Formula | C5H9N3 | C4H5BrN2 | C4H3BrN2O2 | C5H5BrN2O2 |
| Molecular Weight | 111.15 g/mol | 161.00 g/mol | 190.98 g/mol | 205.01 g/mol [5] |
IV. Experimental Workflow and Diagrams
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
The logical steps involved in the Fischer esterification process are outlined in the following diagram.
Caption: Step-by-step workflow for the Fischer esterification of the carboxylic acid precursor.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with Methyl 5-bromo-1H-pyrazole-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel pyrazole-based compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position of the pyrazole ring.
Introduction
Pyrazole moieties are prevalent in a vast number of biologically active compounds and approved drugs. The ability to functionalize the pyrazole core is crucial for scaffold hopping and structure-activity relationship (SAR) studies in drug discovery. This compound serves as a key intermediate, where the bromine atom can be readily displaced by a variety of boronic acids or their derivatives via a palladium-catalyzed Suzuki coupling reaction. This allows for the synthesis of a library of 5-aryl-1H-pyrazole-3-carboxylates, which can be further elaborated to access novel chemical entities with potential therapeutic applications.
Data Presentation: Summary of Reaction Conditions for Analogous Bromopyrazole Suzuki Couplings
While specific data for this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyrazole derivatives. These conditions provide a strong starting point for optimization.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 | |
| 3-Bromo-1H-pyrazole | (4-Methoxyphenyl)boronic acid | P1 (XPhos precatalyst) (7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 60-95 | [1] |
| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 70-80 | [2] |
| 4-(3-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 100 | 8 | 85 | [3] |
Note: This table presents data from analogous reactions to guide protocol development. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a general and robust protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar electron-deficient bromopyrazoles and may require optimization for specific substrates.[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, often with a small amount of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
General Suzuki Coupling Workflow
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald-type ligands), or a stronger base (e.g., Cs₂CO₃). Ensure the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: The loss of the boronic acid starting material can be a significant side reaction. This can be minimized by using anhydrous solvents, carefully selecting the base (K₃PO₄ is often a good choice), and avoiding prolonged reaction times at high temperatures.[4]
-
Substrate Reactivity: As this compound is an electron-deficient heterocycle, the oxidative addition step should be favorable. However, the choice of boronic acid can influence the reaction rate. Electron-rich boronic acids tend to react faster. For electron-deficient boronic acids, a more electron-rich phosphine ligand on the palladium catalyst may be beneficial.[5]
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in their synthetic endeavors, paving the way for the discovery of new and potent therapeutic agents.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials, owing to its broad substrate scope and tolerance of various functional groups.[1]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 5-bromo-1H-pyrazole-3-carboxylate. The synthesis of 5-aminopyrazole derivatives is of significant interest in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active molecules.[2][3] However, the C-N coupling of five-membered nitrogen-containing heterocycles such as pyrazoles can be challenging. These substrates have the potential to coordinate with and deactivate the palladium catalyst, leading to diminished reaction efficiency.[2][3]
Recent advancements in ligand design, particularly the development of sterically hindered and electron-rich biaryl phosphine ligands, have largely overcome these challenges. Ligands such as tBuBrettPhos have proven to be highly effective for the amination of unprotected bromopyrazoles, enabling these transformations to proceed under mild conditions with high yields.[2][3][4][5] These protocols are designed to be a practical guide for researchers engaged in the synthesis of functionalized pyrazole derivatives.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of several key parameters. The following table summarizes these parameters and provides recommendations based on literature for similar substrates.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | tBuBrettPhos Pd G3 or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with tBuBrettPhos ligand. | Precatalysts offer convenience and stability. tBuBrettPhos has been shown to be highly effective for the amination of unprotected bromopyrazoles.[2][3] |
| Ligand | tBuBrettPhos | This bulky and electron-rich biaryl phosphine ligand is crucial for facilitating the catalytic cycle with challenging five-membered heterocyclic substrates.[2][3][4][5] |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required. LHMDS has been successfully employed for the amination of unprotected bromopyrazoles and is compatible with the ester functionality.[2] |
| Solvent | Tetrahydrofuran (THF) or other ethereal solvents (e.g., 1,4-dioxane). | These solvents are effective for this transformation. THF is often preferred for reactions utilizing LHMDS. |
| Temperature | 50-80 °C | Mild heating is generally sufficient to drive the reaction to completion without promoting decomposition of the starting materials or products.[2] |
| Amine Substrate | A wide range of primary and secondary aliphatic and aromatic amines. | The reaction conditions are generally tolerant of various functional groups on the amine coupling partner.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
This protocol is adapted from established procedures for the amination of unprotected bromopyrazoles.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 precatalyst (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired amine (1.2 mmol), and the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol).
-
Add anhydrous THF (5 mL) to the Schlenk tube.
-
In a separate flask, dissolve LHMDS (2.2 mmol) in anhydrous THF (5 mL).
-
Slowly add the LHMDS solution to the reaction mixture at room temperature with stirring.
-
Seal the Schlenk tube and heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-amino-1H-pyrazole-3-carboxylate derivative.
Data Presentation
The following table presents representative yields for the amination of 3-bromo- and 4-bromo-1H-pyrazoles with various amines, which can serve as an estimation for the expected outcomes with this compound.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)-1H-pyrazole | 85 |
| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)-1H-pyrazole | 88 |
| 3 | Morpholine | 3-(Morpholino)-1H-pyrazole | 75 |
| 4 | Benzylamine | 3-(Benzylamino)-1H-pyrazole | 82 |
| 5 | Indole | 3-(1H-Indol-1-yl)-1H-pyrazole | 65 |
Data adapted from literature on similar substrates and are for illustrative purposes.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents or solvent. | Use a fresh batch of catalyst. Ensure all reagents and solvents are anhydrous and properly degassed. |
| Side Product Formation | Reaction temperature too high, incorrect base. | Lower the reaction temperature. Ensure the use of a non-nucleophilic base like LHMDS to avoid reaction with the ester. |
| Difficulty in Purification | Co-elution of product with ligand or starting materials. | Optimize the solvent system for column chromatography. Consider a different purification method if necessary. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
LHMDS is a strong base and is pyrophoric; handle with extreme care under an inert atmosphere.
-
Anhydrous solvents can be flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
Application Notes and Protocols: The Role of Methyl 5-bromo-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrazole core is a common scaffold in numerous biologically active compounds, and the presence of a bromine atom and a methyl ester group at strategic positions allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of a wide range of therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. These notes provide an overview of its applications, key reactions, and detailed protocols for its use in the synthesis and evaluation of potential drug candidates.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents, including:
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The pyrazole moiety is a key structural component of many PI3K inhibitors. Derivatives of this compound are used to construct the core of these inhibitors, which are being investigated for the treatment of various cancers. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: This scaffold is also utilized in the development of DHODH inhibitors, which have potential applications in the treatment of autoimmune diseases and cancer. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.
-
Other Kinase Inhibitors: The versatile nature of the pyrazole scaffold allows for its incorporation into inhibitors of other kinases implicated in various diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| CAS Number | 1328893-17-9 |
Experimental Protocols
I. Synthesis of a Key Intermediate: 5-bromo-1-methyl-1H-pyrazol-3-amine
A common and critical synthetic transformation of this compound is its conversion to the corresponding amine, which is a versatile precursor for further elaboration into kinase inhibitors. The following protocol is a multi-step synthesis adapted from patent literature.[1]
Step 1: Hydrolysis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
-
Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (a close analog, demonstrating the principle of ester hydrolysis) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the excess ethanol under vacuum.
-
Extract the aqueous phase with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to approximately 9 using 2N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid.
Step 2: Curtius Rearrangement to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
-
Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol) in 18 mL of N,N-dimethylformamide (DMF).
-
Add 40 mL of tert-butyl alcohol and dimethyl azido phosphate (3.56 g, 12.9 mmol).
-
Heat the reaction mixture to 100°C and stir for 4 hours, monitoring by TLC.
-
After completion, add 30 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate as a white solid.
Step 3: Deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine
-
Add tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate to a 50% solution of trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under vacuum.
-
Add a saturated aqueous solution of sodium carbonate to neutralize the residue.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine.
II. General Protocol for PI3K Enzyme Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against PI3K enzymes, adapted from literature describing the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4][5]
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ATP
-
Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3K enzyme and lipid substrate in kinase buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. General Protocol for Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Quantitative Data
The following tables present representative quantitative data for pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors, a class of compounds that can be synthesized from precursors derived from this compound.[3][4]
Table 1: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| CPL302415 (6) | 1.422 | 25.47 | 16.89 | 0.018 |
| Compound A | >10 | >10 | >10 | 1.892 |
| Compound B | 5.02 | >50 | >50 | 0.475 |
Data are representative of the class of inhibitors and highlight the potential for developing isoform-selective inhibitors.
Visualizations
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key target for inhibitors derived from this compound. The diagram below illustrates the central role of PI3K in this signaling cascade.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. celonpharma.com [celonpharma.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from Methyl 5-bromo-1H-pyrazole-3-carboxylate. This versatile building block is a key starting material for generating diverse libraries of pyrazole-based compounds that target a range of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of kinases.[1]
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors. The pyrazole core can effectively mimic the purine ring of ATP and establish key hydrogen bonding interactions with the hinge region of the kinase domain. This structural motif is found in several FDA-approved kinase inhibitors, underscoring its therapeutic importance. This compound serves as an excellent starting point for the synthesis of these inhibitors, with the bromine atom at the 5-position providing a handle for various cross-coupling reactions to introduce diversity, while the methyl ester at the 3-position can be readily converted to amides and other functional groups to modulate potency and selectivity.
Synthetic Strategy Overview
The general synthetic approach involves the functionalization of the pyrazole core at the 5-position, typically via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Buchwald-Hartwig reaction. This is followed by the modification of the carboxylate group at the 3-position, most commonly through amidation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl/heteroaryl-1H-pyrazole-3-carboxylate.
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 5-aryl/heteroaryl-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl ester in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. The product is often used in the next step without further purification.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the pyrazole carboxylic acid with a desired amine to generate the final kinase inhibitor.
Materials:
-
5-Aryl/Heteroaryl-1H-pyrazole-3-carboxylic acid
-
Desired amine (1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add HATU (or PyBOP) and DIPEA and stir the mixture at room temperature for 15 minutes.
-
Add the desired amine to the reaction mixture and continue to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Kinase Inhibition Data
The following table summarizes the inhibitory activity of representative pyrazole-based kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| JNK3-Inhibitor-1 | JNK3 | 227 | [2] |
| JNK3-Inhibitor-2 | JNK3 | 361 | [2] |
| p38-Inhibitor-1 | p38α | - | [3][4] |
| Aurora-A-Inhibitor-1 | Aurora A | 110 | [5] |
| Aurora-A-Inhibitor-2 | Aurora A | 15 | [6] |
| Aurora-B-Inhibitor-1 | Aurora B | 370 | [7] |
Mechanism of Action and Signaling Pathway
Many pyrazole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole core often forms hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
A common pathway targeted by pyrazole-based inhibitors is the p38 MAP kinase pathway, which is involved in inflammatory responses.
References
- 1. Page loading... [guidechem.com]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Agrochemical Intermediates from Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for preparing valuable agrochemical intermediates starting from Methyl 5-bromo-1H-pyrazole-3-carboxylate. This versatile building block offers multiple reaction sites for derivatization, enabling the synthesis of a diverse range of compounds with potential fungicidal and insecticidal activities. The protocols detailed below cover key transformations including N-alkylation, Suzuki-Miyaura cross-coupling, and the formation of pyrazolecarboxamides, a prominent class of agrochemicals.
Introduction to Pyrazole-Based Agrochemicals
Pyrazole derivatives are a cornerstone in the modern agrochemical industry, with commercialized products spanning fungicides, herbicides, and insecticides.[1] The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with various biological targets in pests and pathogens. A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[1] Many of these fungicides feature a pyrazolecarboxamide core. Similarly, certain pyrazole derivatives form the basis of potent insecticides. The functionalization of the pyrazole ring, particularly at the N1 and C5 positions, is crucial for tuning the biological activity and spectrum of these compounds.
Key Synthetic Transformations
This compound is an ideal starting material for accessing these important agrochemical scaffolds. The primary reaction pathways involve:
-
N-Alkylation: Introduction of various alkyl or arylalkyl groups at the N1 position of the pyrazole ring. This is a critical step for modulating the physicochemical properties and biological activity of the final compound.
-
Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond at the C5 position by coupling the bromo-pyrazole with a variety of boronic acids. This allows for the introduction of diverse aryl and heteroaryl substituents.
-
Amide Formation: Conversion of the methyl ester at the C3 position into a carboxamide. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine.
The following sections provide detailed protocols and quantitative data for these key transformations.
Data Presentation
Table 1: N-Alkylation of Pyrazole Substrates
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | NaH | DMF | 0 to RT | 2-16 | Not specified | General Protocol[2] |
| 2 | Benzyl Bromide | NaH | DMF | 0 to RT | 2-16 | Not specified | General Protocol[2] |
| 3 | (CH₃)₂SO₄ | NaHCO₃ | Toluene | 20-50 | Not specified | Not specified | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Phenylboronic acid | XPhosPdG2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 74 | Adapted from[4][5] | | 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 89 | Adapted from[4] | | 3 | 4-Acetylphenylboronic acid | XPhosPdG2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 87 | Adapted from[4] | | 4 | 2-Thienylboronic acid | Pd-precatalyst (0.5) | Cs₂CO₃ | H₂O/DMF | µw | 0.5 | 53 |[1] |
Note: These examples utilize similar bromo-heterocyclic substrates and reaction conditions are expected to be transferable.
Table 3: Synthesis of Pyrazolecarboxamides
| Entry | Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | Ester Hydrolysis | NaOH (10% aq.) | Ethanol | RT | Not specified | Not specified | Adapted from[6] | | 2 | Amide Coupling | Substituted Aniline, HBTU, DIEA | DMF | RT | 4-5 | Variable | General Protocol[7] | | 3 | Amide Coupling | Substituted Aniline, PyBroP | Acetonitrile | µw | Variable | Good | General Protocol[7] | | 4 | Amide Coupling | 3-methyl-1-phenyl-1H-pyrazol-5-amine, TiCl₄ | Pyridine | Not specified | Not specified | 12 |[8] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol is a general procedure for the N1-alkylation of the pyrazole ring using an alkyl halide in the presence of a strong base.[2]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-1-alkyl-1H-pyrazole-3-carboxylate
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the N-alkylated bromo-pyrazole with an arylboronic acid.[4][5]
Materials:
-
Methyl 5-bromo-1-alkyl-1H-pyrazole-3-carboxylate
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
XPhos Pd G2 precatalyst (1-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine Methyl 5-bromo-1-alkyl-1H-pyrazole-3-carboxylate (1.0 equivalent), the arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-pyrazole derivative.
Protocol 3: Synthesis of Pyrazolecarboxamides
This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling with a substituted aniline.
Part A: Hydrolysis of the Methyl Ester [6]
Materials:
-
Methyl 5-aryl-1-alkyl-1H-pyrazole-3-carboxylate
-
Ethanol
-
10% aqueous sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Methyl 5-aryl-1-alkyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in ethanol.
-
Add a 10% aqueous sodium hydroxide solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to pH 2-3 with 2N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole-3-carboxylic acid.
Part B: Amide Coupling [7]
Materials:
-
5-aryl-1-alkyl-1H-pyrazole-3-carboxylic acid
-
Substituted aniline (1.0-1.2 equivalents)
-
HBTU (1.2 equivalents) or other coupling agent (e.g., TBTU, EDC/HOBt)
-
Diisopropylethylamine (DIEA, 3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the 5-aryl-1-alkyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent) and HBTU in anhydrous DMF under an inert atmosphere.
-
Add DIEA and stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final pyrazolecarboxamide.
Visualizations
Caption: General synthetic workflow from this compound.
Caption: Step-by-step workflow for the N-alkylation protocol.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-bromo-1H-pyrazole-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 5-position, coupled with the pyrazole core and a methyl ester functional group, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions and highlights its utility in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Key Applications
The strategic positioning of the bromine atom on the pyrazole ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at the C5 position, leading to the rapid generation of diverse compound libraries.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be efficiently coupled with a variety of aryl- and heteroarylboronic acids to yield 5-aryl- or 5-heteroaryl-1H-pyrazole-3-carboxylates. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a broad range of N-aryl and N-heteroaryl pyrazole derivatives. Coupling of this compound with primary or secondary amines is a key step in the synthesis of compounds with diverse biological activities, including kinase inhibitors.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrazole-containing compounds are well-established as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, they are prominent in the development of kinase inhibitors for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous pathologies. The pyrazole scaffold can be elaborated using building blocks like this compound to generate potent and selective inhibitors of various kinases.
-
JNK3 Inhibitors for Neurodegenerative Diseases: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is a key mediator of neuronal apoptosis.[1][2] Its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] The pyrazole core can be functionalized to create potent and selective JNK3 inhibitors.[4][5][6]
-
p38 MAP Kinase Inhibitors for Inflammatory Diseases: p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response.[7][8][9] It is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][10] Pyrazole-based compounds have been successfully developed as inhibitors of p38 MAP kinase, showing potential for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[7][11][12][13]
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a starting point for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 5-aryl-1H-pyrazole-3-carboxylate.
Quantitative Data (Representative Examples for similar substrates):
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | 70-95 |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 0.5 (MW) | 67-89 |
| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | DMF | 80 | 24 | 85 |
Protocol 2: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., P4, 1-2 mol%)
-
Ligand (e.g., L4, 1-2 mol%)
-
Base (e.g., LHMDS, 2.2 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst and the ligand.
-
Add the anhydrous solvent (e.g., THF).
-
Add the base (e.g., LHMDS).
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Add the amine (1.2 eq.).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for similar substrates):
| Heterocyclic Bromide | Amine | Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1H-imidazole | Aniline | P4 (1-2) | L4 (1-2) | LHMDS (2.2) | THF | rt - 80 | 77-87 |
| 4-Bromo-1H-pyrazole | Morpholine | P4 (1) | L4 (1) | LHMDS (2.2) | THF | 50 | 85 |
| 1-Benzyl-4-bromo-1H-pyrazole | Aniline | tBuBrettPhos-based Precatalyst (2) | - | K₂CO₃ (1.5) | t-AmylOH | 100 | 90 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
JNK3 Signaling Pathway in Neuronal Apoptosis
Caption: Simplified JNK3 signaling pathway in neuronal apoptosis.
p38 MAPK Signaling Pathway in Inflammation
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 12. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-bromo-1H-pyrazole-3-carboxylate
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and agrochemicals. Its structure features three key functional sites amenable to modification: the pyrazole ring nitrogens (N1 and N2), the bromine atom at the C5 position, and the methyl ester at the C3 position. This trifecta of reactivity allows for the synthesis of a diverse library of complex molecules. Pyrazole derivatives are integral to numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These application notes provide detailed protocols for the primary derivatization strategies of this compound, targeting researchers in drug development and synthetic chemistry.
Application Highlights
-
Kinase Inhibitors: N-substituted aminopyrazoles are a core scaffold for potent and selective kinase inhibitors, such as those targeting c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases.[3]
-
Agrochemicals: The pyrazole moiety is a key component in modern insecticides. For example, 5-bromo-1H-pyrazole-3-carboxylic acid is a critical intermediate in the synthesis of Chlorantraniliprole, a broad-spectrum insecticide.[4]
-
Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal activity against various pathogens.[1][5]
-
DHODH Inhibitors: This pyrazole scaffold can be utilized in the development of Dihydroorotate dehydrogenase (DHODH) inhibitors for the potential treatment of diseases like rheumatoid arthritis and multiple sclerosis.[6]
Derivatization Strategies
The primary synthetic transformations for this compound involve N-alkylation/arylation, palladium-catalyzed cross-coupling at the C5-bromo position, and modification of the ester group.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide to the N1 position of the pyrazole ring. Regioselectivity can be an issue, but N1 substitution is often favored with bulkier substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 2,3-dichloropyridine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert argon atmosphere, add this compound (1.0 eq).
-
Add the aryl halide (1.1 eq), anhydrous potassium carbonate (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.2 M.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-arylated product.
Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a carbon-carbon bond at the C5 position, replacing the bromine atom. This is one of the most powerful methods for elaborating the pyrazole core.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene, Ethanol, Water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1:1 mixture of Toluene/Ethanol/Water.
-
Add K₂CO₃ (2.5 eq) to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of argon.
-
Heat the mixture to reflux (approximately 85-95 °C) for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the C5-arylated pyrazole.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: Amide Formation via Ester Hydrolysis and Coupling
This two-step protocol converts the methyl ester into a versatile amide functionality, allowing linkage to various amine-containing fragments.
Step A: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The resulting precipitate (5-bromo-1H-pyrazole-3-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Step B: Amide Coupling
-
To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Continue stirring at room temperature for 4-8 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 93 | [8] |
| 2 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 48 | [8] |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Dioxane/H₂O | 85 | N/A |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 78 | N/A |
Note: Yields are representative for bromopyrazole systems and may vary based on the specific substrate and reaction scale.
Table 2: Biological Activity of Selected Pyrazole Derivatives
| Compound Class | Target | Biological Activity | Representative Value | Reference |
| Pyrazole Amides | Phytopathogenic Fungi | Antifungal | EC₅₀ = 0.5 - 5 µg/mL | [1] |
| Phenylpyrazole Hydrazides | S. aureus, E. coli | Antibacterial | MIC = 1.6 - 6.25 µg/mL | [2] |
| Substituted Pyrazoles | DPPH Radical | Antioxidant | IC₅₀ ≈ 20-50 µg/mL | [5] |
| N-Aryl Pyrazoles | JNK3 Kinase | Kinase Inhibition | IC₅₀ < 100 nM | [3] |
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1328893-17-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-bromo-1H-pyrazole-3-carboxylate and its derivatives are valuable building blocks in medicinal chemistry and agrochemical research. The pyrazole scaffold is a common feature in many biologically active molecules, exhibiting a wide range of activities, including anti-inflammatory, anti-cancer, and herbicidal properties.[1] The presence of a bromine atom at the 5-position and a carboxylate group at the 3-position provides two reactive handles for further chemical modifications, making these compounds versatile intermediates for the synthesis of diverse compound libraries.[2][3] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on methodologies suitable for laboratory and pilot-plant scale production.
Data Presentation
Table 1: Summary of Key Reaction Steps and Reported Yields for the Synthesis of Brominated Pyrazole Carboxylic Acid Derivatives
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclocondensation | Diethyl butynedioate, Methylhydrazine | Diethyl ether | -10 to 0, then 100 | 0.5, then reaction completion | Not specified | [4] |
| 2 | Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, Tribromooxyphosphorus | Acetonitrile | Reflux | 15 | Not specified | [4] |
| 3 | Hydrolysis | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, Sodium hydroxide | Ethanol | Room Temp | 2 | 93.2 | [4] |
| 4 | Oxidation | 3-methyl-5-bromopyrazole, Potassium permanganate | 0.1 M Hydrochloric acid | 50-70 | 0.5 | 85 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of a Pyrazole Precursor
This protocol is adapted from methodologies reported for the synthesis of related brominated pyrazole derivatives.[4][5]
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve diethyl butynedioate in diethyl ether.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, continue stirring at -5 °C for 30 minutes. A significant amount of white solid is expected to precipitate.
-
Isolate the solid intermediate by suction filtration and wash the filter cake with cold diethyl ether.
-
Transfer the intermediate to a new flask and heat it in a preheated oil bath at 100 °C until the reaction is complete (monitored by TLC).
-
After cooling, the product, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, is obtained and can be used in the next step without further purification.
Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Dissolve the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (e.g., 4.5 g, 26.5 mmol) in acetonitrile.[4]
-
Carefully add tribromooxyphosphorus (e.g., 38 g, 132.5 mmol) to the solution.[4]
-
Heat the reaction mixture to reflux and maintain for approximately 15 hours. Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a precooled saturated aqueous solution of sodium carbonate to neutralize the excess acid.
-
Filter the resulting mixture and extract the filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Step 3: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
-
Dissolve the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (e.g., 23.2 g, 0.1 mol) in ethanol (e.g., 150 mL).[4]
-
Add a 10% aqueous solution of sodium hydroxide (e.g., 100 mL) and stir the mixture at room temperature for 2 hours.[4]
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the excess ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted ester.
-
Adjust the pH of the aqueous phase to approximately 3-4 with 2N hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the white solid by filtration, wash with water, and dry under vacuum to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. A yield of 93.2% has been reported for a similar process.[4]
Step 4: Esterification to this compound
-
Suspend the 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or by using thionyl chloride to form the acid chloride in situ).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid.
-
Remove the methanol under reduced pressure.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic Acid via Oxidation
This protocol provides an alternative route to a key intermediate.[5]
-
In a 100 mL three-necked flask, dissolve 3-methyl-5-bromopyrazole (1.7 g) in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.[5]
-
In a separate beaker, dissolve potassium permanganate (approximately 1.5 g) in 5 mL of water.[5]
-
Slowly add the potassium permanganate solution to the pyrazole solution using a pressure-equalizing funnel.[5]
-
After the addition is complete, increase the temperature to 70°C and stir for 30 minutes.[5]
-
Cool the reaction mixture to room temperature and adjust the pH to be acidic.
-
Add 20 mL of ethyl acetate and perform liquid-liquid extraction (3 times).
-
Combine the organic layers, adjust to an alkaline pH, and wash with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid. A yield of 85% has been reported.[5]
-
The resulting carboxylic acid can then be esterified to the methyl ester as described in Protocol 1, Step 4.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Chlorantraniliprole Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic pathways and experimental protocols for the key intermediates of chlorantraniliprole, a potent anthranilic diamide insecticide. The synthesis of chlorantraniliprole is a convergent process, primarily involving the preparation of two key fragments that are subsequently coupled.[1] This document outlines the methodologies for synthesizing these critical intermediates, presenting quantitative data in structured tables and detailed experimental procedures.
Core Intermediates in Chlorantraniliprole Synthesis
The industrial production of chlorantraniliprole predominantly relies on the amide coupling of two main intermediates[2]:
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The final coupling of these intermediates can be achieved through direct amide bond formation or via a two-step process involving a benzoxazinone intermediate.[2]
Synthesis of Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide
A prevalent and efficient method for the synthesis of this substituted anthranilamide intermediate begins with 2-nitro-3-methylbenzoic acid.[2] The synthetic pathway involves the reduction of the nitro group, chlorination of the aromatic ring, and subsequent amidation.
Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
This protocol is based on a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid.[2][3]
Step 1: Reduction of 2-nitro-3-methylbenzoic acid
-
In a suitable reaction vessel, suspend 2-nitro-3-methylbenzoic acid in a solvent such as ethanol.
-
Add a catalyst, for example, Raney nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 0.2 MPa) and heat to approximately 50°C.[2]
-
Maintain the reaction for several hours until completion, which can be monitored by techniques like TLC or HPLC.
-
After the reaction is complete, filter off the catalyst and concentrate the solvent under reduced pressure to obtain 2-amino-3-methylbenzoic acid.
Step 2: Chlorination of 2-amino-3-methylbenzoic acid
-
Suspend the 2-amino-3-methylbenzoic acid obtained from the previous step in an organic solvent like dichloroethane.[3][4]
-
Heat the mixture to 50°C with stirring.[4]
-
Introduce chlorine gas into the reaction mixture.[3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 2-amino-5-chloro-3-methylbenzoic acid, can be isolated by filtration.[3]
Step 3: Amidation to form 2-amino-5-chloro-N,3-dimethylbenzamide
-
The 2-amino-5-chloro-3-methylbenzoic acid can be converted to the final intermediate through several methods, including reaction with methylamine.[5] One approach involves the formation of a benzoxazinone intermediate followed by ring-opening with methylamine.[1]
-
Alternatively, the carboxylic acid can be activated, for example, with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, and then reacted with methylamine to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[6] A patent describes a process where the reaction with methylamine can achieve a yield of 92% or higher.[6]
Quantitative Data for the Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
| Starting Material | Key Transformation Steps | Reported Yield | Reference |
| 3-methyl-2-nitrobenzoic acid methyl ester | 1. Catalytic Hydrogenation 2. Chlorination 3. Reaction with methylamine gas | 75.1% (total for three steps) | [5] |
| 2-ethoxymoyl-3-methylbenzoic acid | Three-step reaction | 81.8% (total for three steps) | [5] |
| 3-methyl-2-nitrobenzoyl methylamine | Catalytic hydrogenation | 95% | [5] |
| Toluene | Multi-step synthesis including oxidation, chlorination, and amidation | >92% | [6] |
Synthesis of Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine.[2] This pathway involves several key transformations including hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.[2]
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Step 1: Hydrazino-substitution
-
React 2,3-dichloropyridine with hydrazine hydrate in a solvent such as ethanol.
-
Heat the reaction mixture under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[2]
Step 2: Cyclization with Diethyl Maleate
-
The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide.
-
This step forms the pyrazolidinone ring.[2]
Step 3: Bromination
-
The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.[2]
Step 4: Oxidation
-
The subsequent pyrazoline is oxidized to the corresponding pyrazole.[2] Potassium persulfate can be used as the oxidizing agent.[7][8]
Step 5: Hydrolysis
-
The ester group is hydrolyzed to the carboxylic acid. This is typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous methanol.[2][7]
-
The reaction is followed by acidification with an acid such as hydrochloric acid to a pH of 2 to precipitate the product.[2][7]
-
The crude product can be purified by recrystallization from a solvent like isopropanol to afford a purity of over 99.5%.[7]
Quantitative Data for the Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
| Starting Material | Key Transformation Steps | Reported Yield | Purity | Reference |
| 2,3-dichloropyridine | Hydrazinolysis, Cyclization, Bromination, Dehydrogenation, Hydrolysis | 41.3–41.87% (total) | ≥98% | [8] |
| Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | Hydrolysis | >47% (overall) | 99.69% | [7] |
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Hydrolysis with NaOH in methanol | 70% | Not specified | [8] |
| 3-aminocrotononitrile | Cyclization, Bromination, Oxidation, Condensation | Good yield | Not specified | [9] |
Visualized Synthetic Pathways
Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
Caption: Synthetic pathway for 2-amino-5-chloro-N,3-dimethylbenzamide.
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Caption: Synthetic route for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Final Coupling Reaction to Synthesize Chlorantraniliprole
The final step in the synthesis is the coupling of the two key intermediates.[2]
Experimental Protocol: Final Coupling
-
In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent like acetonitrile.[1]
-
Add a base, such as 3-methylpyridine, to the mixture.[1]
-
Cool the reaction mixture to approximately -5°C.[1]
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.[1]
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.[1]
-
Perform a standard work-up, which may include washing with water and extracting with an organic solvent.
-
The crude chlorantraniliprole can be purified by recrystallization.[1]
Logical Workflow for Chlorantraniliprole Synthesis
Caption: Convergent synthesis strategy for chlorantraniliprole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 8. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds are a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1] The functionalization of the pyrazole core is crucial for modulating the pharmacological properties of these molecules. Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of functionalized pyrazoles, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[2] This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving pyrazole compounds, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H functionalization.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a pyrazole substrate.
References
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient one-pot synthesis of diverse pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4][5] The following protocols emphasize green and efficient methodologies, including multicomponent reactions (MCRs), microwave-assisted, and ultrasound-assisted techniques, which offer advantages such as reduced reaction times, higher yields, and simplified work-up procedures.[1][2][3][6]
Introduction to One-Pot Synthesis of Pyrazoles
One-pot synthesis, particularly through multicomponent reactions (MCRs), has become a cornerstone of modern organic synthesis due to its adherence to the principles of green chemistry, such as atom economy and step economy.[2][7] These methods involve the reaction of three or more starting materials in a single reaction vessel to form a complex product, thereby avoiding the need for isolation of intermediates and reducing solvent waste and energy consumption.[8] Various energy sources like microwave irradiation and ultrasonication have been successfully employed to accelerate these reactions and improve yields.[6][9][10]
I. Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention for their diverse biological activities.[6] The following section details a green, efficient, four-component synthesis of these derivatives.
A. General Reaction Scheme
A typical four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[6][7]
B. Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis
This protocol describes a catalyst-free, multicomponent reaction facilitated by ultrasonic irradiation in an aqueous medium.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water
Equipment:
-
Ultrasound bath
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in water.
-
Place the flask in an ultrasound bath and irradiate the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
C. Quantitative Data Summary
The following table summarizes the reaction times and yields for the synthesis of various pyrano[2,3-c]pyrazole derivatives using different energy sources and catalysts.
| Entry | Aldehyde | Catalyst | Energy Source | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Cl-C6H4CHO | Piperidine (5 mol%) | Stirring | Water | 20 min | 93 | [7] |
| 2 | 4-MeO-C6H4CHO | L-tyrosine | Microwave | H2O-Ethanol | 25 min | 88 | [6] |
| 3 | 4-NO2-C6H4CHO | SnCl2 | Microwave | - | 25 min | 88 | [6] |
| 4 | C6H5CHO | None | Ultrasound | Water | - | Excellent | [6] |
| 5 | 4-Cl-C6H4CHO | ZnS NPs | Ultrasound | Water | - | Good to High | [6] |
| 6 | Various | SiO2@APTS-Co3O4 | - | Water | - | - | [6] |
D. Experimental Workflow
Caption: Workflow for the ultrasound-assisted one-pot synthesis of pyrano[2,3-c]pyrazoles.
II. Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times.[9][11] This section outlines a microwave-mediated, solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones and p-toluenesulfonhydrazide.[9]
A. General Reaction Scheme
The reaction proceeds via the cycloaddition of tosylhydrazones, formed in situ from α,β-unsaturated ketones and p-toluenesulfonhydrazide, under microwave irradiation.[12]
B. Experimental Protocol
Materials:
-
α,β-Unsaturated ketone (e.g., trans-4-phenyl-3-buten-2-one, β-ionone, trans-chalcone) (10 mmol)
-
p-Toluenesulfonhydrazide (10 mmol)
-
Potassium carbonate (K2CO3) (20 mmol)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~30 mg/mmol of ketone)
Equipment:
-
Microwave reactor
-
40 mL Pyrex tube
-
Magnetic stirrer
Procedure:
-
In a 40 mL Pyrex tube, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.
-
Add potassium carbonate (20 mmol) and a catalytic amount of N,N-dimethylformamide.
-
Gently stir the mixture.
-
Place the reaction vessel in the microwave cavity and irradiate with stirring at 130 °C. The temperature is maintained by power modulation (5 to 300 W).
-
Monitor the reaction for the appropriate time as indicated in the table below.
-
After cooling, the product can be isolated and purified by appropriate methods (e.g., column chromatography).
C. Quantitative Data Summary
| Entry | α,β-Unsaturated Ketone | Time (min) | Yield (%) | Reference |
| 1 | trans-4-Phenyl-3-buten-2-one | 5 | 95 | [9] |
| 2 | β-Ionone | 10 | 80 | [9] |
| 3 | trans-Chalcone | 5 | 98 | [9] |
D. Experimental Workflow
Caption: Workflow for the microwave-assisted one-pot synthesis of 3,5-disubstituted-1H-pyrazoles.
III. Biological Significance and Potential Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antidepressant, and antitumor properties.[1][13] While the precise mechanisms of action for newly synthesized derivatives require detailed biological evaluation, some established pyrazole-containing drugs can provide insights into potential signaling pathways.
For instance, the well-known anti-inflammatory drug Celecoxib , which features a pyrazole core, acts as a selective cyclooxygenase-2 (COX-2) inhibitor. The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain.
A. Potential Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the simplified signaling pathway involving COX-2 and the inhibitory action of a pyrazole derivative like Celecoxib.
Caption: Simplified COX-2 inhibition pathway by a pyrazole-based drug.
Conclusion
The one-pot synthesis of pyrazole derivatives offers significant advantages in terms of efficiency, economy, and environmental friendliness. The protocols detailed in these application notes provide researchers with robust and versatile methods for accessing a wide array of pyrazole-based compounds. The continued exploration of these synthetic strategies will undoubtedly facilitate the discovery of new chemical entities with therapeutic potential, targeting various biological pathways.
References
- 1. bepls.com [bepls.com]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 5-bromo-1H-pyrazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system (eluent) | Perform thin-layer chromatography (TLC) with different solvent systems (e.g., petroleum ether-ethyl acetate, dichloromethane-methanol) to identify an optimal eluent that provides good separation between the product and impurities.[1] |
| Column overloading | Reduce the amount of crude product loaded onto the silica gel column. | |
| Co-eluting impurities | If impurities have similar polarity, consider an alternative purification method such as recrystallization or preparative HPLC. | |
| Product Fails to Crystallize During Recrystallization | Solution is not supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Incorrect solvent choice | Test a variety of solvents or solvent mixtures to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol has been used for similar compounds.[2] | |
| Presence of impurities inhibiting crystallization | Add a small seed crystal of pure product to induce crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface. | |
| Oily Product Obtained Instead of Solid | Residual solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Product is inherently an oil at room temperature | While this compound is expected to be a solid, some impurities can lower its melting point. Further purification may be required. | |
| Discoloration of the Final Product (e.g., Yellow or Brown) | Presence of colored impurities from the synthesis | Consider treating the crude product with activated charcoal before the final purification step. |
| Decomposition of the product | Avoid excessive heat and exposure to light during purification and storage. Store the purified compound in a cool, dark place, potentially under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The most common purification methods for pyrazole derivatives like this compound are column chromatography and recrystallization.[1][2][3] Column chromatography using silica gel is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1] Recrystallization is a useful technique for obtaining a highly pure crystalline solid, provided a suitable solvent is identified.[2]
Q2: What is a suitable solvent system for column chromatography?
A2: A common eluent system for purifying similar pyrazole esters is a mixture of petroleum ether and ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the best solvent ratio using thin-layer chromatography (TLC).
Q3: What solvents can be used for the recrystallization of this compound?
A3: Ethanol has been successfully used for the recrystallization of related pyrazole compounds.[2] Other polar protic solvents or mixtures with non-polar solvents might also be effective. Small-scale solvent screening is the best approach to identify the ideal recrystallization solvent.
Q4: My purified product still shows impurities in the 1H NMR spectrum. What should I do?
A4: If minor impurities persist after initial purification, a second purification step is recommended. For example, if you initially performed column chromatography, you could follow it with recrystallization. Alternatively, preparative High-Performance Liquid Chromatography (prep-HPLC) can be a powerful tool for removing trace impurities.
Q5: How should I handle and store purified this compound?
A5: The purified compound should be stored in a tightly sealed container in a refrigerator to minimize degradation. It is a white to yellow solid.
Experimental Protocols
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives the product an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process using TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but not when cold, and crystals will form upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree to troubleshoot low purity issues during the purification process.
References
Technical Support Center: Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-bromo-1H-pyrazole-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the precursor, 5-bromo-1H-pyrazole-3-carboxylic acid?
A1: Two primary routes are commonly employed for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid:
-
Route A: Oxidation of 3-methyl-5-bromopyrazole. This method involves the oxidation of a commercially available or synthesized starting material, 3-methyl-5-bromopyrazole, using a strong oxidizing agent like potassium permanganate.[1]
-
Route B: Multi-step synthesis from diethyl butynedioate. This route begins with the condensation of diethyl butynedioate with a hydrazine source, followed by bromination and hydrolysis to yield the desired carboxylic acid.[2]
Q2: How can I convert 5-bromo-1H-pyrazole-3-carboxylic acid to its methyl ester?
A2: Standard esterification methods can be used. A common and effective approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride). Milder methods, such as using diazomethane, can also be employed, which may be suitable for sensitive substrates.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters to control for optimal yield include:
-
Reaction Temperature: Precise temperature control is crucial for each step, from the initial pyrazole formation to the final esterification.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to minimize side reactions and impurity formation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and avoid the formation of degradation products.
-
pH Control: In steps like hydrolysis and work-up, careful control of pH is necessary to ensure the desired product is in the correct form for extraction and purification.[2]
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the impurities present.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (Route A)
| Potential Cause | Suggested Solution |
| Incomplete Oxidation | - Ensure the potassium permanganate is fresh and of high purity.- Gradually add the potassium permanganate solution to maintain the reaction temperature.- Increase the reaction time and monitor progress by TLC. |
| Side Reactions | - Over-oxidation can lead to ring cleavage. Avoid excessive heating and prolonged reaction times after the starting material is consumed.- Maintain the recommended reaction temperature (around 70°C) to minimize the formation of byproducts.[1] |
| Product Loss during Work-up | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Carefully adjust the pH to acidic conditions to ensure the carboxylic acid is fully protonated before extraction. |
Problem 2: Low Yield in the Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (Route B)
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis of the Ethyl Ester | - Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used.- Increase the reaction time or gently heat the reaction mixture to drive the hydrolysis to completion. Monitor by TLC.- Ensure the ethyl ester starting material is fully dissolved in the solvent before adding the base. |
| Product Loss during Work-up | - After hydrolysis, carefully acidify the aqueous solution to the isoelectric point of the carboxylic acid to ensure maximum precipitation before filtration or extraction.- Use a suitable organic solvent for extraction if the product has some solubility in the aqueous layer. |
Problem 3: Low Yield in the Esterification of 5-bromo-1H-pyrazole-3-carboxylic acid
| Potential Cause | Suggested Solution |
| Equilibrium Limitation in Fischer Esterification | - Use a large excess of methanol to shift the equilibrium towards the product.- Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.- Ensure the acid catalyst is active and used in the correct concentration. |
| Incomplete Reaction | - Increase the reaction time and/or temperature (reflux).- Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible. |
| Side Reactions (e.g., N-methylation) | - While less common under acidic conditions, if N-methylation is suspected, consider using a milder esterification method such as using diazomethane or converting the carboxylic acid to an acid chloride followed by reaction with methanol. |
Experimental Protocols
Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (Route A)
This protocol is adapted from a known procedure.[1]
-
Dissolve 3-methyl-5-bromopyrazole (1.7 g) in 20 mL of 0.1 M hydrochloric acid in a three-necked flask and heat to 50°C.
-
Slowly add a solution of potassium permanganate (1.5 g) in 5 mL of water to the flask using a pressure-equalizing funnel.
-
After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature and adjust the pH to be acidic.
-
Extract the aqueous solution three times with ethyl acetate (20 mL each).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 5-bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this step is 85%.[1]
Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Intermediate for Route B)
This protocol is based on a patented synthesis.[2]
-
Dissolve 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (4.5 g) in acetonitrile.
-
Add tribromooxyphosphorus (38 g) and heat the mixture to reflux for 15 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, slowly pour the reaction mixture into a precooled saturated sodium carbonate solution.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield the product. A yield of 55.9% has been reported for this bromination step.[2]
Hydrolysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
This protocol is adapted from a patented procedure.[2]
-
Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (23.2 g) in 150 mL of ethanol.
-
Add 100 mL of a 10% sodium hydroxide solution.
-
Stir the reaction at room temperature for 2 hours, monitoring completion by TLC.
-
Remove the excess ethanol under vacuum.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted ester.
-
Adjust the pH of the aqueous phase to ~9 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. A yield of 93.2% has been reported for this hydrolysis step.[2]
Fischer Esterification to this compound
-
Suspend 5-bromo-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude methyl ester, which can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Oxidation | 3-methyl-5-bromopyrazole | 5-bromo-1H-pyrazole-3-carboxylic acid | 85% | [1] |
| Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 55.9% | [2] |
| Hydrolysis | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 93.2% | [2] |
Visualizations
Caption: Synthetic pathway for this compound via oxidation.
Caption: Multi-step synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Bromination of Pyrazole Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazole ring bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of pyrazole rings?
A1: The most common side reactions include:
-
Over-bromination: Formation of di- and tri-brominated pyrazoles. This is especially prevalent when using an excess of the brominating agent or under harsh reaction conditions.[1]
-
Formation of regioisomers: While bromination typically occurs at the C4 position, substitution at other positions (C3 or C5) can occur, particularly if the C4 position is already substituted.
-
Ring opening: Under certain electrophilic conditions, the pyrazole ring can undergo cleavage.[2][3][4]
-
Side-chain bromination: If alkyl substituents are present on the pyrazole ring, bromination can occur on the side chain, although this is generally less common.
Q2: How can I control the regioselectivity of pyrazole bromination to favor substitution at the C4 position?
A2: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. To favor C4 bromination, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better selectivity.
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can enhance selectivity.
-
Solvent: The choice of solvent can influence regioselectivity. Common solvents for selective C4 bromination include chloroform, acetic acid, and DMF.
Q3: I am observing the formation of multiple brominated products (di- or tri-bromopyrazoles). How can I prevent this?
A3: Over-bromination is a common issue. To minimize the formation of polybrominated products:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent. A large excess of the brominating agent will drive the reaction towards polybromination.
-
Reaction Temperature: Perform the reaction at a lower temperature. This can help to control the reactivity and reduce the likelihood of multiple substitutions.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-brominated product is formed.
Q4: Under what conditions does ring opening of the pyrazole occur, and how can I avoid it?
A4: Ring opening is a less common but possible side reaction, particularly with highly reactive brominating agents or under harsh conditions. In the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[4] To avoid this:
-
Avoid Strong Bases: Whenever possible, avoid the use of strong bases in your reaction mixture.
-
Milder Brominating Agents: Use less aggressive brominating agents like NBS instead of elemental bromine.
-
Control Temperature: Avoid high reaction temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Bromopyrazole
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/GC-MS shows a significant amount of starting material remaining. | Incomplete reaction. | - Increase reaction time. - Gradually increase the reaction temperature. - Ensure the brominating agent is active (NBS can decompose over time). |
| Multiple spots on TLC, indicating a mixture of products. | Formation of side products (over-bromination, isomers). | - Refer to the "Preventing Over-bromination" FAQ. - Optimize reaction conditions (lower temperature, shorter time) to improve selectivity. |
| Product loss during workup. | The product may be water-soluble or volatile. | - Perform extractions with a suitable organic solvent. - Use caution during solvent removal (e.g., use a rotary evaporator at a controlled temperature and pressure). |
Issue 2: Formation of a Mixture of Regioisomers
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR or GC-MS analysis shows the presence of C3/C5-brominated isomers in addition to the C4-bromo product. | - The C4 position is blocked. - Reaction conditions are too harsh, leading to less selective bromination. | - If the C4 position is substituted, bromination at C3 or C5 is expected.[1] - Use milder reaction conditions (lower temperature, NBS instead of Br₂). - The use of a directing group on the pyrazole nitrogen can sometimes influence regioselectivity. |
Quantitative Data on Product Distribution
The following table summarizes typical product yields for the bromination of pyrazole under different conditions. Note that yields can vary depending on the specific substrate and reaction scale.
| Starting Material | Brominating Agent | Solvent | Temperature | Product(s) | Yield (%) |
| Pyrazole | NBS (1.1 eq) | DMF | 0 °C to RT | 4-Bromopyrazole | ~85% |
| Pyrazole | Br₂ (1.1 eq) | Acetic Acid | Room Temp | 4-Bromopyrazole | ~70-80% |
| Pyrazole | Br₂ (excess) | Acetic Acid | Reflux | 3,4,5-Tribromopyrazole | High |
| 1-Phenylpyrazole | NBS (1.1 eq) | Chloroform | 0 °C | 4-Bromo-1-phenylpyrazole | ~90% |
| 4-Methylpyrazole | NBS (1.1 eq) | CCl₄ | Reflux | 4-Bromo-4-methyl-4H-pyrazole (and other products) | Mixture |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Bromopyrazole using NBS
This protocol is adapted from standard laboratory procedures for the selective bromination of pyrazole at the C4 position.
Materials:
-
Pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the pyrazole in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-bromopyrazole.
Protocol 2: Synthesis of 3,4,5-Tribromopyrazole
This protocol describes a method to achieve polybromination of the pyrazole ring.
Materials:
-
Pyrazole (1.0 eq)
-
Bromine (3.5 eq)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the pyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add bromine to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material and intermediate brominated species are consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4,5-tribromopyrazole.
Reaction Mechanisms and Workflows
Electrophilic Bromination at C4
The bromination of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The C4 position is the most nucleophilic and readily attacked by an electrophile.
Formation of Di-brominated Byproduct
Over-bromination occurs when the initially formed 4-bromopyrazole undergoes a second electrophilic substitution. The bromine atom is a deactivating group, but the pyrazole ring is still sufficiently activated for further reaction, especially with an excess of the brominating agent.
Troubleshooting Workflow for Low Yield
This workflow outlines a logical approach to diagnosing and resolving low product yields in pyrazole bromination reactions.
References
Technical Support Center: Optimization of Suzuki Coupling with Brominated Pyrazoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving brominated pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of brominated pyrazoles.
Q1: Why is my Suzuki coupling reaction with a brominated pyrazole resulting in a low yield or failing to proceed to completion?
A1: Low yields or incomplete conversion in the Suzuki coupling of brominated pyrazoles can be attributed to several factors, often related to the inherent electronic properties of the pyrazole ring and potential catalyst inhibition.[1][2]
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[3][4] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this inhibition.[3][4]
-
Inefficient Oxidative Addition: The C-Br bond on the pyrazole ring, particularly at the C4-position, can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[1][4] Increasing the reaction temperature or employing more electron-rich and bulky ligands can facilitate this step.[4]
-
Poor Solubility: Inadequate solubility of starting materials in the chosen solvent can lead to a sluggish reaction.[3] Screening different solvents or solvent mixtures may be necessary.
-
Sub-optimal Base: The choice of base is critical for the transmetalation step. An inappropriate base can lead to a slow reaction rate. Weaker bases like potassium phosphate (K₃PO₄) are often effective for these substrates.[1][2]
Q2: I am observing significant debromination of my pyrazole starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction in Suzuki couplings with heteroaryl halides.[1] Several factors can influence the extent of this undesired reaction:
-
N-H Acidity of Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly reduce or eliminate debromination.[1]
-
Choice of Base and Solvent: Strong inorganic bases (e.g., NaOH, KOH) can exacerbate debromination. Using milder inorganic bases such as K₃PO₄ or CsF can be beneficial. The polarity of the solvent also plays a role; sometimes a less polar solvent may reduce the rate of debromination.[1]
-
Catalyst System: The selection of the palladium precursor and ligand is crucial. While triphenylphosphine (PPh₃) is a common ligand, it may be more prone to inducing dehalogenation in this context. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often more effective at suppressing this side reaction.[1]
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can I prevent it?
A3: The homocoupling of boronic acids to form biaryl byproducts is primarily caused by the presence of oxygen in the reaction mixture.[3] To minimize this side reaction, rigorous exclusion of oxygen is essential:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[3]
Q4: The reaction is sluggish and requires high temperatures, leading to decomposition of my starting materials or product. What can I do?
A4: Sluggish reactions often necessitate a careful re-evaluation of the catalytic system and reaction parameters.
-
Ligand Choice: The use of highly active and bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can significantly accelerate the reaction, often allowing for lower reaction temperatures.[1][4]
-
Catalyst Precursor: Using pre-formed palladium catalysts (precatalysts) like XPhos Pd G2 can lead to more consistent and higher activity compared to generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand.[5]
-
Solvent: The choice of solvent can influence reaction rates. Anhydrous 1,4-dioxane, often with a small amount of water, is a common and effective solvent system for these couplings.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally most effective for the Suzuki coupling of brominated pyrazoles?
A1: While the optimal system can be substrate-dependent, catalyst systems employing bulky, electron-rich phosphine ligands have shown high efficacy. Combinations such as Pd₂(dba)₃ with XPhos or SPhos, or the use of precatalysts like XPhos Pd G2, are frequently successful for coupling with brominated pyrazoles, including unprotected ones.[1][2][5] These ligands help to stabilize the catalyst, promote the oxidative addition step, and prevent catalyst deactivation by the pyrazole nitrogen.[3]
Q2: Is it necessary to protect the N-H group of the pyrazole?
A2: While not always strictly necessary, N-protection is highly recommended, especially if you are encountering issues with debromination or low yields.[1] Unprotected N-H groups are acidic and can interfere with the catalytic cycle.[1][2] If protection is not desirable, careful optimization of the base and catalyst system is crucial. Milder bases like K₃PO₄ have been used successfully with unprotected bromopyrazoles.[1][2]
Q3: What is the recommended base for these reactions?
A3: Milder inorganic bases are generally preferred to minimize side reactions like debromination. Anhydrous potassium phosphate (K₃PO₄) is a common and effective choice.[1][2] Other bases like cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be effective.[1]
Q4: Can I use boronic esters instead of boronic acids?
A4: Yes, boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are excellent alternatives to boronic acids. They often exhibit greater stability and can help to minimize protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially when using aqueous bases.[3][4]
Q5: Should I run the reaction under strictly anhydrous conditions?
A5: While anhydrous solvents are generally used to minimize side reactions like protodeboronation, a small amount of water is often necessary for the Suzuki coupling mechanism, particularly for the transmetalation step.[6] A common solvent system is anhydrous 1,4-dioxane with a small volume of water.[1][2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | High | Effective for unprotected pyrazoles.[2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100 | High | Another highly effective ligand for this transformation.[2] |
| XPhos Pd G2 | K₃PO₄ | Dioxane | 80-100 | Good to Excellent | A robust precatalyst for various bromopyrazoles.[5] |
| Pd(dcpf)Cl₂ | K₃PO₄ | Dioxane / H₂O | 100 | Moderate to Good | A ferrocene-based ligand system.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 100 | Variable | Prone to lower yields and debromination with some substrates.[1][3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | Catalyst deactivation by pyrazole nitrogen; Inefficient oxidative addition; Poor solubility. | Use bulky, electron-rich ligands (XPhos, SPhos); Increase reaction temperature; Screen different solvents.[1][3][4] |
| Debromination | N-H acidity of pyrazole; Strong base; Inappropriate ligand. | Protect the pyrazole N-H group; Use a milder base (K₃PO₄, CsF); Switch to bulky phosphine ligands.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas solvents and reaction mixture; Maintain a positive pressure of inert gas (Ar, N₂).[3] |
| Protodeboronation | Instability of boronic acid, often with aqueous bases. | Use boronic esters (e.g., pinacol esters) or trifluoroborate salts; Use anhydrous solvents where possible.[3][4] |
| Sluggish Reaction | Sub-optimal catalyst system. | Use highly active precatalysts (e.g., XPhos Pd G2); Screen a panel of bulky phosphine ligands.[2][5] |
Experimental Protocols
General Protocol for Suzuki Coupling of an N-Protected 4-Bromopyrazole
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-protected 4-bromopyrazole (1.0 eq.)
-
Arylboronic acid or ester (1.2–1.5 eq.)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), powdered (2.0–3.0 eq.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and anhydrous K₃PO₄ (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-3 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in the N-Methylation of Pyrazoles
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of N-methylation of pyrazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
A1: The principal difficulty lies in controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2). Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging to separate.[1][2] Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) typically offer poor selectivity.[1][3]
Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?
A2: Several factors critically influence the regioselectivity of N-methylation:[1]
-
Steric Hindrance: Bulky substituents on the pyrazole ring can favor methylation at the less sterically hindered nitrogen atom. Similarly, sterically demanding methylating agents can enhance selectivity for the more accessible nitrogen.[1]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby directing methylation to one position over the other.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1]
-
Methylating Agent: The nature of the methylating agent is crucial. Advanced, sterically bulky reagents have been developed to improve selectivity.[1]
Q3: Are there reliable methods to achieve high N1-selectivity?
A3: Yes, several strategies have been developed to afford high N1-selectivity:
-
Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has proven highly effective, often achieving N1-selectivity greater than 90%.[1][3]
-
Biocatalysis: Engineered enzymes, specifically methyltransferases, can provide exceptional regioselectivity, in some cases exceeding 99%.[1][4]
-
Protecting Group Strategies: In certain instances, a protecting group can be employed to block one of the nitrogen atoms, directing methylation to the desired position, followed by a deprotection step.[1]
Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
A4: The most common method for separating regioisomers is silica gel column chromatography. The success of this separation is contingent on identifying a suitable eluent system that provides good resolution between the two isomers on a TLC plate.[1] For particularly challenging separations where isomers have very similar polarities, experimenting with different eluent systems, including additives like triethylamine for basic compounds, or considering alternative stationary phases like alumina or reversed-phase silica, may be necessary.[1] Preparative HPLC can also be an effective, albeit more resource-intensive, option.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Potential Cause | Suggested Solution |
| Use of non-selective methylating agent (e.g., MeI, DMS). | Consider switching to a more selective methylating agent. Sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have demonstrated high N1-selectivity.[1][3] |
| Suboptimal reaction conditions. | Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO) as the choice can significantly influence the N1/N2 ratio.[1] |
| Unfavorable steric and electronic properties of the pyrazole substrate. | If the substituents on your pyrazole do not provide a strong directing effect, consider advanced methods like enzymatic methylation or the use of sterically demanding reagents.[1] |
| Inappropriate reaction temperature. | Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1] |
Problem 2: Low or No Reaction
| Potential Cause | Suggested Solution |
| Insufficiently strong base. | Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1] |
| Poor quality or decomposition of reagents. | Use freshly purchased or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1] |
| Low reactivity of the pyrazole. | Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1] |
Problem 3: Side Reactions and Purification Issues
| Potential Cause | Suggested Solution |
| Over-methylation to form a quaternary pyrazolium salt. | This can occur with highly reactive methylating agents or extended reaction times. Monitor the reaction closely by TLC or LC-MS. Using a less reactive methylating agent or careful control of stoichiometry can mitigate this issue.[1] |
| Product loss during workup. | Highly polar N-methylated pyrazoles can be water-soluble. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.[1] |
| Inseparable regioisomers. | If isomers have very similar polarities, experiment with different eluent systems (e.g., with additives like triethylamine) or consider a different stationary phase (e.g., alumina, reversed-phase silica).[1] |
| Contamination with starting materials or reagents. | Ensure the reaction has gone to completion. Excess base or byproducts from the methylating agent should be removed during the aqueous workup.[1] |
Data Presentation
Table 1: Comparison of N-Methylation Methods for Pyrazoles
| Methylating Agent/Method | Typical Base/Conditions | Regioselectivity (N1:N2) | Yield | Advantages | Disadvantages |
| Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | K₂CO₃, NaH in DMF, Acetone | Generally low (e.g., 3:1)[3] | Variable, often good | Readily available and inexpensive reagents. | Poor regioselectivity, often leading to difficult-to-separate mixtures.[1] |
| (Chloromethyl)triisopropoxysilane | KHMDS in THF/DMSO, then TBAF | High (92:8 to >99:1)[3][5] | Good to excellent | Excellent N1-selectivity for a wide range of substrates.[3] | Requires a two-step, one-pot procedure; more expensive reagent. |
| Biocatalysis (Engineered Methyltransferases) | Enzyme cascade in buffer | Excellent (>99:1)[4] | Variable, can be high | Exceptional regioselectivity and environmentally friendly.[1] | Requires specialized enzymes and conditions; may have substrate limitations. |
Experimental Protocols
Protocol 1: Traditional N-Methylation with Methyl Iodide
This protocol describes a general procedure for the N-methylation of a substituted pyrazole using methyl iodide, which typically results in a mixture of regioisomers.
Materials:
-
Substituted pyrazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Methyl iodide (MeI) (1.2 equiv)
-
Acetone or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a round-bottom flask, add the substituted pyrazole and potassium carbonate.
-
Add anhydrous acetone or DMF to the flask.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature or slightly elevated temperature (for DMF) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2-methylated isomers.
Protocol 2: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1]
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]
Protocol 3: General Workflow for Biocatalytic N-Methylation
This protocol outlines a general workflow for the enzymatic N-methylation of pyrazoles, which can offer excellent regioselectivity.
Materials:
-
Substituted pyrazole substrate
-
Engineered methyltransferase (MT) enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor, or a recycling system
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
Procedure:
-
Prepare a reaction mixture containing the buffer, the pyrazole substrate (dissolved in a minimal amount of co-solvent if necessary), and the methyltransferase enzyme.
-
Initiate the reaction by adding SAM. If using a recycling system, include the necessary components.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS or HPLC.
-
Once the reaction is complete, quench the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by an appropriate chromatographic method if necessary.
Visualizations
Caption: The challenge of regioselectivity in pyrazole N-methylation.
References
Technical Support Center: Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-bromo-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
FAQ 1: I am not obtaining the desired 5-bromo isomer. How can I improve the regioselectivity of the bromination?
The direct bromination of the pyrazole ring typically favors substitution at the 4-position due to electronic factors. To achieve selective bromination at the 5-position, a multi-step synthetic approach is often necessary.
-
Troubleshooting & Optimization:
-
Starting Material Selection: Instead of direct bromination of methyl 1H-pyrazole-3-carboxylate, consider starting with a precursor that directs bromination to the 5-position. A common strategy is to begin with a 5-hydroxypyrazole derivative, which can be converted to the 5-bromo compound.
-
Alternative Synthetic Routes: A Sandmeyer reaction on a 5-amino-1H-pyrazole-3-carboxylate precursor is another effective method to introduce bromine specifically at the 5-position.[1] This involves the diazotization of the amino group followed by displacement with a bromide salt, often using a copper(I) bromide catalyst.
-
FAQ 2: My reaction yield is very low. What are the common causes and how can I optimize the reaction conditions?
Low yields can result from incomplete reactions, side product formation, or degradation of starting materials or products.
-
Troubleshooting & Optimization:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the pyrazole precursor or brominating agent can lead to unwanted side reactions.
-
Reaction Temperature and Time: The reaction temperature is critical. For bromination with N-bromosuccinimide (NBS), reactions are often carried out at 0°C to improve selectivity and minimize side reactions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Brominating Agent: While NBS is a common choice for bromination, other reagents like bromine in acetic acid can be used. The reactivity and selectivity can vary, so it may be necessary to screen different brominating agents.
-
Esterification Conditions: If you are esterifying 5-bromo-1H-pyrazole-3-carboxylic acid, ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. Using a large excess of methanol can help drive the equilibrium towards the product. A catalyst such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used to facilitate the esterification.[3]
-
FAQ 3: I am having difficulty purifying the final product. What are the recommended purification methods?
The purification of this compound can be challenging due to the presence of regioisomers and other impurities.
-
Troubleshooting & Optimization:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the 5-bromo isomer from the 4-bromo isomer and other byproducts. A gradient elution with a mixture of ethyl acetate and petroleum ether is often successful.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Trituration: For oily residues, trituration with a non-polar solvent like light petroleum ether can help to induce crystallization and remove non-polar impurities.[2]
-
FAQ 4: I observe the formation of multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue in pyrazole synthesis and functionalization.
-
Troubleshooting & Optimization:
-
Di-brominated Products: Over-bromination can lead to the formation of di-brominated pyrazoles. This can be minimized by the slow, portion-wise addition of the brominating agent at a controlled temperature.
-
Isomeric Products: As mentioned in FAQ 1, the formation of the 4-bromo isomer is a common side reaction in the direct bromination of 1H-pyrazole-3-carboxylates.
-
Incomplete Esterification/Hydrolysis: If performing an esterification or working with the ester, incomplete reaction or hydrolysis can lead to the presence of the carboxylic acid in the final product mixture.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of Methyl 1H-pyrazole-3-carboxylate
This protocol describes the esterification of 1H-pyrazole-3-carboxylic acid.
-
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
20% Sodium carbonate solution
-
Benzene (for recrystallization)
-
-
Procedure:
-
A mixture of 2.11 g of pyrazole-3-carboxylic acid, 50 ml of methanol, and 0.5 ml of POCl₃ is refluxed for 12 hours.[3]
-
After cooling, the reaction mixture is concentrated under reduced pressure.[3]
-
The resulting crystals are washed with a 20% sodium carbonate solution.[3]
-
The product is dried at 55°C under vacuum and recrystallized from benzene to yield pure methyl 1H-pyrazole-3-carboxylate.[3]
-
Protocol 2: Direct Bromination of a Pyrazole Derivative using NBS
This protocol provides a general procedure for the bromination of a pyrazole ring, which can be adapted for methyl 1H-pyrazole-3-carboxylate.
-
Materials:
-
Methyl 1H-pyrazole-3-carboxylate (or a suitable pyrazole precursor)
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the pyrazole starting material (2.5 mmol) in dimethylformamide (10 mL) in a dry round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the solution to 0°C in an ice bath.[2]
-
Add N-bromosuccinimide (NBS) (2.8 mmol) in small portions over 20 minutes, maintaining the temperature at 0°C.[2]
-
Continue stirring at 0°C for an additional 30 minutes.[2]
-
Allow the reaction to warm to room temperature and monitor its completion by TLC (eluent: ethyl acetate: petroleum ether, 6:4).[2]
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).[2]
-
Wash the combined organic phases with water (2 x 50 mL) and saturated brine (50 mL).[2]
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2]
-
Purify the crude product by column chromatography or trituration.[2]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of Pyrazoles
| Parameter | Method 1: Direct Bromination with NBS | Method 2: From 5-Hydroxy Pyrazole | Method 3: Sandmeyer Reaction |
| Starting Material | Methyl 1H-pyrazole-3-carboxylate | Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Methyl 5-amino-1H-pyrazole-3-carboxylate |
| Brominating Agent | N-Bromosuccinimide (NBS) | Tribromooxyphosphorus (POBr₃) | Sodium nitrite, Copper(I) bromide |
| Solvent | Dimethylformamide (DMF) | Acetonitrile | Aqueous acid (e.g., HBr) |
| Temperature | 0°C to Room Temperature | Reflux | 0°C to Room Temperature |
| Key Considerations | Potential for 4-bromo isomer formation | Requires synthesis of the 5-hydroxy precursor | Requires synthesis of the 5-amino precursor |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, impure reagents | Optimize temperature and time, use pure starting materials, consider alternative routes. |
| Incorrect Regioisomer | Direct bromination favors the 4-position | Use a starting material with a directing group at the 5-position (e.g., -OH, -NH₂) and employ a suitable synthetic route. |
| Purification Difficulty | Presence of isomers and side products | Utilize silica gel column chromatography with a suitable eluent system; consider recrystallization or trituration. |
| Multiple Products | Over-bromination, incomplete reaction | Control stoichiometry and reaction temperature carefully; monitor reaction progress by TLC. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Troubleshooting failed reactions with Methyl 5-bromo-1H-pyrazole-3-carboxylate
Welcome to the technical support center for troubleshooting reactions involving Methyl 5-bromo-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic transformations with this versatile building block.
Frequently Asked Questions (FAQs)
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Low yields or failure in Suzuki-Miyaura couplings involving this substrate can arise from several factors. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for nitrogen-rich heterocycles. Consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., SPhos, XPhos), which can accelerate the oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, their strength and solubility can impact the reaction. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[1] If ester hydrolysis is a concern under strongly basic conditions, milder bases like K₂HPO₄ could be a better choice.[1]
-
Solvent System: The reaction's solvent system must be thoroughly degassed to prevent oxygen from deactivating the palladium catalyst. Common solvent systems include mixtures of dioxane/water or toluene/water.[2][3] Ensure all starting materials are soluble in the chosen solvent mixture.[2]
-
Reaction Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[4] If the reaction is sluggish, a gradual increase in temperature may be beneficial.
-
Quality of Boronic Acid/Ester: Boronic acids, especially alkylboronic acids, can be unstable and degrade upon storage.[1] Using fresh or properly stored boronic acid is crucial. Alternatively, more stable trifluoroborate salts can be used.[1]
Q2: I'm observing significant side products like hydrodehalogenation (loss of bromine) and homocoupling of my boronic acid in my Suzuki reaction. How can I minimize these?
A2: The formation of these side products suggests that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[4] Here are some strategies to mitigate these issues:
-
Optimize Catalyst and Ligand: Certain ligand systems are more prone to side reactions. Screening different phosphine ligands can help identify one that favors the cross-coupling pathway.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions more than the desired coupling.
-
Ensure Anhydrous and Inert Conditions: The presence of water and oxygen can contribute to the decomposition of the catalyst and starting materials, leading to side products. Ensure your solvents are anhydrous (if the protocol requires it) and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: My Buchwald-Hartwig amination with this compound is not working. What should I troubleshoot?
A3: Challenges in Buchwald-Hartwig aminations with this substrate often mirror those of Suzuki couplings, with some specific considerations for the C-N bond formation:
-
Catalyst System: The choice of palladium precatalyst and ligand is paramount. For unprotected pyrazoles, bulky biarylphosphine ligands like tBuBrettPhos have been shown to be effective.[5][6]
-
Base Compatibility: A strong, non-nucleophilic base is required. Common choices include NaOtBu, LiHMDS, or K₃PO₄. The base must be strong enough to deprotonate the amine but should not react with your substrate or product (e.g., cause ester hydrolysis).
-
Amine Nucleophilicity: Sterically hindered or electron-poor amines can be less reactive. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary.[2]
N-Alkylation/N-Arylation Reactions
Q4: I am getting a mixture of N1 and N2 alkylated regioisomers. How can I control the regioselectivity of N-alkylation on the pyrazole ring?
A4: The N-alkylation of asymmetrically substituted pyrazoles like this compound often yields a mixture of N1 and N2 isomers.[7] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[7] Larger alkylating agents will preferentially react at the less hindered position.
-
Base and Solvent: The choice of base and solvent can significantly influence the ratio of isomers.[7] For example, using a strong base like NaH in a polar aprotic solvent like DMF is a common starting point.
-
Reaction Temperature: Temperature can also affect the regioselectivity. It is advisable to screen different temperatures to find the optimal conditions for the desired isomer.[7]
Ester Hydrolysis
Q5: The methyl ester in my starting material is being hydrolyzed during the reaction. How can I prevent this?
A5: Ester hydrolysis is a common side reaction, particularly under basic conditions used in many cross-coupling and N-alkylation reactions.[1] To prevent this:
-
Use Milder Bases: If possible, switch to a milder base. For example, in Suzuki reactions, bases like K₂HPO₄ can sometimes be used instead of stronger bases like K₂CO₃ or K₃PO₄.[1]
-
Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature for a longer time may preserve the ester group.
-
Protecting Group Strategy: If hydrolysis is unavoidable under the required reaction conditions, consider performing the reaction on the corresponding carboxylic acid and then re-esterifying in a separate step.
Troubleshooting Workflow
Here is a logical workflow for troubleshooting a failed palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst). Then, add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[2]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-4 mol%), the phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or LiHMDS, 1.5-2.2 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add Amine and Solvent: Under the inert atmosphere, add the amine coupling partner (1.2 eq.) and an anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80 °C) until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for analogous N-substituted bromopyrazoles, which can serve as a reference for optimizing reactions with this compound.
Table 1: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole using a tBuBrettPhos-based Precatalyst [8]
| Amine Coupling Partner | Product | Yield (%) |
| Aniline | 4-Anilino-1H-pyrazole | 87 |
| 4-Methoxyaniline | 4-(4-Methoxyphenylamino)-1H-pyrazole | 92 |
| Morpholine | 4-(Morpholino)-1H-pyrazole | 95 |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-1H-pyrazole | 85 |
Conditions are based on the amination of unprotected 4-bromo-1H-pyrazole and are expected to be similar for N-substituted analogues.
Table 2: Suzuki-Miyaura Coupling of Unprotected Indazole Halides [9]
| Aryl Halide | Boronic Acid | Base | Catalyst (mol%) | Temp (°C) | Yield (%) |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | K₃PO₄ | 2.0 | 100 | Good Conversion |
| 6-Chloroindole | Phenylboronic acid | K₃PO₄ | 2.0 | 25 | Good Conversion |
Note: These examples demonstrate the feasibility of coupling with N-H containing heterocycles, which can be challenging. The reactivity of this compound is expected to be comparable.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the removal of impurities from pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
A1: The most prevalent impurities in pyrazole synthesis, particularly in methods like the Knorr synthesis, include:
-
Regioisomers: These are common when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to products with the same molecular weight but different substituent positions on the pyrazole ring.[1][2]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[1]
-
Colored Impurities: Side reactions or decomposition of hydrazine starting materials, especially phenylhydrazine, can produce colored byproducts, often resulting in yellow or red reaction mixtures.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines in the crude product.
Q2: Which analytical techniques are best for identifying impurities in my pyrazole product?
A2: A combination of chromatographic and spectroscopic methods is typically employed for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your crude product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing information on their molecular weights and fragmentation patterns.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation. 1H and 13C NMR can help identify regioisomers, which often show duplicate sets of peaks. 2D NMR techniques like NOESY can be used to definitively assign the structure of each regioisomer by identifying spatially close protons.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities, especially non-volatile ones. Chiral HPLC can be used for the separation of enantiomers.[6]
Q3: What are the primary methods for purifying crude pyrazole products?
A3: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Recrystallization: A widely used technique for solid pyrazoles. It can be performed using a single solvent or a mixed-solvent system.[7] Fractional recrystallization can sometimes be effective in separating regioisomers with different solubilities.
-
Column Chromatography: Highly effective for separating compounds with different polarities, including regioisomers.[1][8] Both normal-phase (e.g., silica gel, alumina) and reversed-phase chromatography can be used.
-
Acid-Base Extraction: This method is useful for separating basic pyrazoles from non-basic impurities. The pyrazole is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase. The pyrazole is then recovered by basifying the aqueous layer.[7]
-
Activated Charcoal Treatment: Effective for removing colored impurities by adsorption.[7]
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be purified by crystallization. This method can be particularly useful for separating isomeric byproducts.[9][10]
Troubleshooting Guides
Issue 1: My isolated pyrazole is colored (yellow, red, or brown), but the desired product should be colorless.
-
Possible Cause: Decomposition of the hydrazine starting material or oxidation of the product/intermediates.[1][2]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities. Be aware that this may slightly reduce the overall yield.
-
Acid-Base Extraction: Utilize the basic nature of the pyrazole ring. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The colored, non-basic impurities will remain in the organic layer. The pyrazole can then be recovered from the aqueous layer by basification and extraction.[7]
-
Recrystallization: This is often effective as colored impurities may have different solubility profiles and remain in the mother liquor.[2]
-
Issue 2: NMR analysis indicates a mixture of two or more regioisomers.
-
Possible Cause: Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, leading to different points of initial nucleophilic attack.[2]
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common and effective method for separating regioisomers. Careful selection of the eluent system is critical for achieving good separation on a silica gel or alumina column.[2][4]
-
Fractional Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, repeated recrystallizations can enrich one isomer.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity isomers.
-
Issue 3: During recrystallization, my pyrazole "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point.[7]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[7]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, and then place it in a cold bath. An insulated container can help with gradual cooling.[7]
-
Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[7]
-
Seed Crystals: If available, add a few crystals of the pure compound to the cooled, supersaturated solution to induce crystallization.[7]
-
Data Presentation
Table 1: Comparison of Purification Methods for a Generic Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts |
Data is illustrative and may vary depending on the specific pyrazole and impurities.[7]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Pyrazole Purification
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated pyrazole salt, into a clean flask.
-
Repeat Extraction: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts to maximize recovery.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).
-
Isolation: The purified pyrazole should precipitate out of the solution. If it does, collect the solid by vacuum filtration. If it remains dissolved, extract it back into an organic solvent.
-
Final Steps: If extracted into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.[7]
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
GC Separation: Use a suitable GC column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program to separate the components. A typical program might be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[3]
-
-
MS Analysis: As components elute from the GC column, they will be ionized and fragmented in the mass spectrometer.
-
Data Interpretation: Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component, allowing for the identification of the desired product and any impurities.[3]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for selecting a purification strategy based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Alternative brominating agents for pyrazole synthesis
Topic: Alternative Brominating Agents for Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative brominating agents in pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of brominated pyrazoles.
??? Question 1: My pyrazole bromination is resulting in a very low yield. What are the common causes and solutions?
??? Question 2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of the bromination?
??? Question 3: Direct bromination with elemental bromine (Br₂) is hazardous. What are safer and more environmentally friendly alternatives?
??? Question 4: When using N-Bromosuccinimide (NBS), I'm getting side products. How can I minimize these?
??? Question 5: My reaction is sluggish or incomplete when using an alternative agent like DBDMH or CuBr₂. What should I check?
Data Presentation: Comparison of Brominating Agents
The table below summarizes key data for various brominating agents used in pyrazole synthesis.
| Brominating Agent | Typical Substrate | Reaction Conditions | Typical Yield | Regioselectivity | Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | N-protected or electron-rich pyrazoles | DMF or CH₂Cl₂, 0 °C to RT[1] | Good to Excellent | High for C4 position[2][3] | Adv: Solid, easy to handle, good selectivity.[4] Disadv: Can decompose, may require recrystallization.[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Electron-rich arenes/heterocycles | Toluene, acid catalyst[6] | Good | High | Adv: Stable, inexpensive, high bromine content (efficient).[7][8] Disadv: Less common than NBS, may require catalyst. |
| Copper(II) Bromide (CuBr₂) | Pyrazole-based ligands, ketones | Reflux in CHCl₃/EtOH[9] | Moderate to Good | Selective for C4 position[10][11] | Adv: Can act as both reagent and catalyst.[9] Disadv: Requires higher temperatures, potential metal contamination. |
| Elemental Bromine (Br₂) | Unsubstituted and substituted pyrazoles | CHCl₃ or H₂SO₄/Ag₂SO₄[12] | Variable | Can be non-selective, condition-dependent[12] | Adv: Potent brominating agent. Disadv: Highly toxic, corrosive, hazardous to handle.[13] |
| NaBr / NaBrO₃ | Electron-rich heterocycles | Aqueous acidic medium, RT[14] | Good | High | Adv: "Green" reagents, uses water as solvent, safe.[14] Disadv: Requires acidic conditions, which may not be suitable for all substrates. |
| N-Bromosaccharin | 1,3-Diketones / Arylhydrazines (one-pot) | Solvent-free, silica-supported H₂SO₄[15] | Excellent | High for C4 position[15] | Adv: Stable solid, more reactive than NBS, enables one-pot synthesis.[15] Disadv: Not as commonly available as NBS. |
Experimental Protocols
Protocol 1: Bromination of N-Boc-Protected Pyrazole using NBS[4]
This procedure details the electrophilic substitution on a pyrazole ring using N-Bromosuccinimide as the bromine source.
Materials:
-
N-Boc-protected pyrazole derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
In a fume hood, dissolve the N-Boc-protected pyrazole substrate in dimethylformamide (DMF) in a dry round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) in small portions over a period of 20 minutes.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its completion using TLC (eluent: ethyl acetate/petroleum ether, 6:4).
-
Upon completion, pour the reaction mixture into water and extract twice with diethyl ether.
-
Combine the organic phases, dry with magnesium sulfate, and remove the solvent via rotary evaporation.
-
Purify the crude product as necessary (e.g., trituration with petroleum ether or column chromatography).
Protocol 2: One-Pot Regioselective Synthesis of 4-Bromopyrazoles[20][21]
This method describes a solvent-free, one-pot synthesis and bromination starting from 1,3-diketones and arylhydrazines.
Materials:
-
1,3-Diketone (1.0 equiv)
-
Arylhydrazine (1.0 equiv)
-
N-Bromosaccharin (1.0 equiv)
-
Silica-supported sulfuric acid (catalyst)
Procedure:
-
Grind a mixture of the 1,3-diketone, arylhydrazine, N-bromosaccharin, and a catalytic amount of silica-supported sulfuric acid in a mortar at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often rapid.
-
Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude 4-bromopyrazole derivative by recrystallization or column chromatography.
Visualizations
Workflow for Selecting a Pyrazole Brominating Agent
Caption: Decision workflow for selecting a suitable brominating agent.
Factors Influencing Regioselectivity in Pyrazole Bromination
Caption: Key factors determining the position of pyrazole bromination.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 7. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 8. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 11. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.mx [scielo.org.mx]
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with pyrazole intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of pyrazole intermediates?
A1: The stability of pyrazole intermediates is influenced by several factors, primarily their chemical structure and the surrounding environment. Key factors leading to degradation include:
-
Oxidation: The pyrazole ring, especially if substituted with electron-donating groups or a hydrazine moiety, can be susceptible to oxidation by atmospheric oxygen. This is a common cause of discoloration (e.g., turning yellow or brown).
-
Hydrolysis: Functional groups such as esters or amides on the pyrazole intermediate can be prone to hydrolysis, particularly under acidic or basic conditions.[1]
-
Light Exposure: Many organic molecules, including pyrazole intermediates, can be photosensitive and degrade upon exposure to UV or high-intensity visible light.
-
Heat: Elevated temperatures accelerate the rate of all degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q2: My pyrazole intermediate has changed color upon storage. What does this indicate and what should I do?
A2: A color change, such as turning from white to yellow or brown, is a common indicator of degradation, often due to oxidation. If you observe a color change, it is recommended to re-analyze the intermediate's purity using an appropriate analytical method, such as HPLC or TLC, before proceeding with its use. To prevent this, store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dark place.
Q3: What are the best practices for storing pyrazole intermediates to ensure their long-term stability?
A3: To maximize the long-term stability of pyrazole intermediates, the following storage conditions are recommended:
-
Temperature: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or below is recommended to significantly reduce the rate of chemical degradation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to protect from light, moisture, and air.
-
State: Store the intermediate as a solid whenever possible. Storing in solution for long periods is generally not recommended due to potential solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures.
Q4: How do substituents on the pyrazole ring affect its stability?
A4: The nature and position of substituents can significantly impact the stability of the pyrazole ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the ring, potentially making it more susceptible to oxidation but can favor certain tautomeric forms that might be more stable.
-
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can decrease the electron density, which may increase stability against oxidation but can also affect the acidity of N-H protons and influence reactivity in other ways. The position of the substituent also plays a crucial role in determining which tautomer is more stable.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments involving pyrazole intermediates.
Issue 1: Low Yield in a Reaction Using a Pyrazole Intermediate
-
Symptom: The yield of the desired product is consistently lower than expected.
-
Possible Cause: The pyrazole intermediate may be degrading under the reaction conditions.
-
Troubleshooting Workflow:
Troubleshooting workflow for low reaction yield.
Issue 2: Appearance of Multiple Spots on TLC During Work-up or Purification
-
Symptom: After the reaction, the TLC of the crude product shows the desired product spot along with several new, unidentified spots that were not present in the initial reaction mixture.
-
Possible Cause: The pyrazole intermediate or the product is degrading on the silica gel (which can be slightly acidic) during chromatography or in the work-up solvents.
-
Troubleshooting Steps:
-
Neutralize Work-up: During aqueous work-up, ensure the pH is neutral before extraction.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine, in the solvent system for column chromatography. A common practice is to add 0.1-1% triethylamine to the eluent.
-
Alternative Purification: If the compound is sensitive to silica gel, consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase.
-
Solvent Choice: Ensure that the solvents used for work-up and purification are free of peroxides and acids.
-
Data Presentation: Stability of Pyrazole Intermediates
The following tables provide illustrative quantitative data on the stability of a hypothetical pyrazole intermediate under various stress conditions. Note: This data is for illustrative purposes only. Actual degradation rates are highly dependent on the specific structure of the pyrazole intermediate and should be determined experimentally.
Table 1: Illustrative Hydrolytic Stability of a Pyrazole Ester Intermediate
| Condition | Time (hours) | % Degradation |
| 0.1 M HCl (60°C) | 2 | 5.2 |
| 6 | 15.8 | |
| 24 | 45.3 | |
| pH 7 Buffer (60°C) | 24 | < 1.0 |
| 0.1 M NaOH (60°C) | 2 | 10.5 |
| 6 | 28.9 | |
| 24 | 75.1 |
Table 2: Illustrative Oxidative Stability of a Hydrazinyl-Pyrazole Intermediate
| Condition (at RT) | Time (hours) | % Degradation |
| 3% H₂O₂ | 1 | 8.3 |
| 4 | 25.6 | |
| 12 | 60.2 | |
| Air (exposed to light) | 24 | 3.5 |
| Air (in the dark) | 24 | < 1.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Intermediate
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of a pyrazole intermediate, in line with ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pyrazole intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for up to 24 hours. Take samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for up to 24 hours. Sample at regular intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for up to 12 hours, protected from light. Sample at regular intervals and dilute for analysis.
-
Thermal Degradation: Store the solid pyrazole intermediate in an oven at 80°C for 48 hours. Also, reflux a solution of the intermediate (1 mg/mL) for 24 hours. Prepare samples for analysis by dissolving the solid or diluting the solution.
-
Photolytic Degradation: Expose the solid intermediate and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for a pyrazole intermediate. The method should be optimized and validated for the specific intermediate being analyzed.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the pyrazole intermediate has significant absorbance (e.g., determined by UV scan, often around 220-260 nm).
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (90:10 A:B).
Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from any co-eluting impurities.
References
Preventing decomposition of Methyl 5-bromo-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 5-bromo-1H-pyrazole-3-carboxylate during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Question: I am observing rapid degradation of my this compound in solution, confirmed by the appearance of new spots on TLC/peaks in HPLC. What are the likely causes and how can I prevent this?
Answer: Rapid degradation in solution is often attributed to hydrolysis of the methyl ester group, particularly under acidic or basic conditions. The pyrazole ring itself can also be susceptible to degradation under harsh conditions.
Potential Causes and Solutions:
-
pH-Mediated Hydrolysis: The ester functional group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, yielding 5-bromo-1H-pyrazole-3-carboxylic acid and methanol.
-
Solution: Maintain a neutral pH (around 6-7.5) for your solutions. Use buffered systems if your experimental conditions permit. If your reaction requires acidic or basic conditions, consider using non-aqueous solvents or protecting the pyrazole nitrogen.
-
-
Presence of Water: Trace amounts of water in solvents can facilitate hydrolysis over time.
-
Solution: Use anhydrous solvents for your reactions and store them properly over molecular sieves.
-
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis and other decomposition pathways.
-
Solution: Conduct your experiments at the lowest effective temperature. For storage of solutions, prefer refrigeration or freezing.
-
Experimental Protocol to Minimize Hydrolysis During Aqueous Workup:
-
Neutralize Promptly: After your reaction, if acidic or basic conditions were used, neutralize the mixture to a pH of ~7 with a suitable acid or base.
-
Use Cold Solutions: Perform extractions and washes with cold (0-5 °C) deionized water or brine to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with the aqueous phase for extended periods.
-
Thorough Drying: After separation, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water.
-
Prompt Solvent Removal: Remove the solvent under reduced pressure as soon as possible after drying.
Issue 2: Compound Degradation upon Exposure to Light
Question: My solid sample of this compound has started to discolor (e.g., turning yellow or brown), and I see impurities in the analysis. Could this be due to light exposure?
Answer: Yes, discoloration and the appearance of impurities upon exposure to light suggest that your compound may be undergoing photodegradation. Brominated and nitrogen-containing heterocyclic compounds can be susceptible to degradation upon exposure to UV or even ambient light. This can involve complex reaction pathways, including debromination and pyrazole ring cleavage.
Preventative Measures:
-
Storage: Always store the solid compound and its solutions in amber-colored vials or containers that block UV and visible light.
-
Experimental Setup: When running reactions, cover the reaction flask with aluminum foil to protect it from ambient light.
-
Handling: Minimize the exposure of the compound to light during weighing and transfer by working in a dimly lit area or by working swiftly.
Photostability Testing Protocol (General Outline based on ICH Q1B Guidelines):
This protocol can help you determine the photosensitivity of your compound.
-
Sample Preparation: Prepare two sets of samples of the solid compound and in a relevant solvent.
-
Light Exposure: Expose one set of samples to a light source capable of emitting both UV and visible light. A common setup involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Keep the second set of samples in the dark under the same temperature and humidity conditions to serve as a control.
-
Analysis: At predetermined time points, analyze both the light-exposed and dark control samples by a stability-indicating method (e.g., HPLC).
-
Evaluation: Compare the degradation profiles of the exposed and control samples to assess the extent of photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] This minimizes exposure to moisture, air (oxygen), and light, which are potential contributors to degradation.
Q2: Can I use protic solvents like methanol or ethanol with this compound?
A2: While this compound is soluble in many protic solvents, be aware that these solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, or contribute to hydrolysis if they contain water. If your experiment allows, using anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is preferable to minimize these risks.
Q3: I suspect my compound is degrading during my reaction. How can I confirm this and identify the degradation products?
A3: You can monitor your reaction over time using a suitable analytical technique like HPLC or LC-MS. A decrease in the peak area of your starting material and the appearance of new peaks would indicate degradation. LC-MS is particularly useful as it can provide the mass of the degradation products, which can help in their identification. The most likely degradation product from hydrolysis is 5-bromo-1H-pyrazole-3-carboxylic acid.
Q4: Are there any reagents that are known to be incompatible with this compound?
A4: Strong oxidizing agents, strong acids, and strong bases should be used with caution as they can promote the decomposition of the compound. For instance, strong bases will rapidly hydrolyze the ester, while strong acids can catalyze hydrolysis and potentially affect the pyrazole ring.
Q5: How can I protect the pyrazole nitrogen to potentially increase the stability of the compound?
A5: The NH group of the pyrazole can be protected with various protecting groups to prevent side reactions and potentially enhance stability. A common protecting group for pyrazoles is the tert-butoxycarbonyl (Boc) group. This can be introduced by reacting the pyrazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group is generally stable to many reaction conditions but can be removed under acidic conditions. Another option is the tetrahydropyranyl (THP) group, which is also acid-labile. The choice of protecting group will depend on the specific reaction conditions you plan to use.
Data Presentation
Table 1: Summary of Typical Stress Conditions for a Forced Degradation Study of this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Acid-catalyzed ester hydrolysis | 5-bromo-1H-pyrazole-3-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, RT, 4 h | Base-catalyzed ester hydrolysis | 5-bromo-1H-pyrazole-3-carboxylic acid |
| Oxidative Degradation | 3% H₂O₂, RT, 24 h | Oxidation of the pyrazole ring | Various oxidized products |
| Thermal Degradation | Solid state, 80 °C, 48 h | Thermal decomposition | Various decomposition products |
| Photodegradation | Solid & Solution, ICH Q1B light exposure | Photolytic cleavage/rearrangement | Various photoproducts |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Visualizations
References
Technical Support Center: Column Chromatography Purification of Pyrazole Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of pyrazole esters.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of pyrazole esters via column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Pyrazole Ester from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system by testing various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) using Thin Layer Chromatography (TLC) beforehand.[1][2] Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Co-elution of closely related impurities. | Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.[3][4] For chiral pyrazole esters, specialized chiral stationary phases (CSPs) like cellulose or amylose-based columns may be necessary.[5][6] | |
| Overloading the column. | Reduce the amount of crude sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Product Degradation on the Column | The acidic nature of silica gel can cause degradation of sensitive pyrazole esters. | Deactivate the silica gel by pre-treating it with a solution containing a small amount of a base, such as triethylamine or ammonia in the mobile phase.[4] Alternatively, use a less acidic stationary phase like neutral alumina or florisil.[3] |
| Hydrolysis of sensitive esters (e.g., boronic esters). | For compounds like pyrazole boronic pinacol esters, which are prone to hydrolysis, use a stationary phase with reduced silanol activity (e.g., end-capped silica) to minimize on-column degradation.[7] | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is very polar, consider switching to a more polar solvent system or a different stationary phase (e.g., reversed-phase).[3] |
| The compound has degraded on the column. | Test the stability of your compound on a small amount of silica gel before performing column chromatography.[3] If it is unstable, consider the solutions for product degradation mentioned above. | |
| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase. For basic pyrazole esters, adding a small amount of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic or formic acid may be beneficial.[8] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and the mobile phase is a poor solvent, then carefully apply it to the top of the column. | |
| Low Recovery of the Purified Product | Irreversible adsorption of the product onto the stationary phase. | Consider using a different stationary phase or deactivating the silica gel as described above. |
| The product is eluting in very broad bands, leading to dilute fractions. | Optimize the mobile phase to achieve a sharper elution profile. Running the column with a slightly higher flow rate can sometimes reduce band broadening. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrazole esters?
A1: The most common stationary phase is silica gel.[1][9] However, if your pyrazole ester is sensitive to acid, neutral alumina or florisil can be good alternatives.[3] For highly nonpolar or polar compounds, reversed-phase silica (e.g., C18) may provide better separation.[4][8] For the separation of enantiomers, chiral stationary phases such as those based on cellulose or amylose are required.[5][6]
Q2: How do I choose the right mobile phase for my pyrazole ester purification?
A2: The choice of mobile phase depends on the polarity of your pyrazole ester and the stationary phase used. For normal-phase chromatography on silica gel, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[1][2] The optimal ratio can be determined by running TLC plates with different solvent compositions. For reversed-phase chromatography, mixtures of water with methanol or acetonitrile are typically used.[8][10]
Q3: My pyrazole ester seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel is a common issue for certain organic compounds. You can try deactivating the silica gel by preparing a slurry with your mobile phase containing 1-2% triethylamine.[4] This neutralizes the acidic sites on the silica surface. Alternatively, using a different stationary phase like neutral alumina can prevent degradation.[3]
Q4: How can I improve the separation of two closely eluting pyrazole ester isomers?
A4: To improve the separation of closely eluting isomers, you can try using a less polar mobile phase system, which will increase the retention time and potentially improve resolution. Using a longer column or a stationary phase with a smaller particle size can also enhance separation efficiency. If the isomers are enantiomers, a chiral stationary phase is necessary.[5][6]
Q5: What is a typical loading capacity for a silica gel column when purifying pyrazole esters?
A5: The loading capacity depends on the difficulty of the separation. For relatively easy separations (large ΔRf between the product and impurities), you can load up to 1 gram of crude material per 20 grams of silica gel (1:20 ratio). For more difficult separations, a ratio of 1:50 to 1:100 is recommended to achieve good resolution.
Experimental Protocols
General Protocol for Column Chromatography Purification of a Pyrazole Ester on Silica Gel
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude pyrazole ester in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to enter the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[11]
-
-
Analysis of Fractions:
-
Monitor the fractions by TLC to identify which ones contain the purified pyrazole ester.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for pyrazole ester purification.
Caption: Decision tree for selecting stationary and mobile phases.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
Validation & Comparative
1H NMR Analysis of Methyl 5-bromo-1H-pyrazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-bromo-1H-pyrazole-3-carboxylate and related pyrazole derivatives. Due to the absence of publicly available experimental ¹H NMR data for this compound, this guide presents predicted data based on established spectroscopic principles and compares it with the experimental data of structurally similar compounds. This analysis is crucial for researchers in organic synthesis and drug discovery for the structural elucidation and purity assessment of novel pyrazole-based compounds.
Comparison of ¹H NMR Data
The anticipated ¹H NMR spectrum of this compound would primarily feature signals from the methyl ester protons, the C4 proton of the pyrazole ring, and the N-H proton. The chemical shifts of these protons are influenced by the electronic effects of the bromine atom and the carboxylate group.
For comparative purposes, the experimental ¹H NMR data of several related pyrazole derivatives are presented in Table 1. These compounds share the core pyrazole structure, with variations in substituents that influence the chemical shifts of the ring protons.
| Compound | Solvent | Chemical Shift (δ) of Pyrazole H-4 (ppm) | Chemical Shift (δ) of other key protons (ppm) | Reference |
| This compound (Predicted) | CDCl₃ | ~7.0-7.2 (s, 1H) | ~3.9 (s, 3H, -OCH₃), ~12-13 (br s, 1H, N-H) | - |
| 5-bromo-1-methyl-1H-pyrazol-3-amine | CDCl₃ | 5.66 (s, 1H) | 3.70 (s, 3H, N-CH₃) | [1] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate | CDCl₃ | 6.25 (s, 1H) | 2.35 (s, 3H, -CH₃) | [2] |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | DMSO-d₆ | 5.98 (s, 1H) | 3.80 (s, 3H, -OCH₃), 12.16 (s, 1H, -OH) | [3] |
| 3,5-dibromo-1H-pyrazole | DMSO-d₆ | 6.58 (s, 1H) | - | [4] |
Analysis of Comparative Data:
The data from related compounds provide valuable insights into the expected spectrum of this compound. The singlet observed for the C4 proton in all the listed analogs suggests that the C4 proton in the target molecule will also appear as a singlet. The electron-withdrawing nature of the bromine atom at the C5 position and the carboxylate group at the C3 position is expected to deshield the C4 proton, shifting its resonance downfield. Therefore, a chemical shift in the range of 7.0-7.2 ppm is predicted. The methyl ester protons are anticipated to appear as a sharp singlet around 3.9 ppm, a typical region for such functional groups. The N-H proton is expected to be a broad singlet at a downfield chemical shift, the exact position and broadness of which would be highly dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The following are typical acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate for ¹H NMR.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
-
The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard such as tetramethylsilane (TMS).
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or internal standard.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of an organic compound like this compound.
Caption: Logical workflow for 1H NMR analysis.
This guide serves as a foundational resource for the ¹H NMR analysis of this compound and its analogs. The provided comparative data and experimental protocol will aid researchers in the accurate characterization of these important heterocyclic compounds. The acquisition of experimental data for the title compound is highly encouraged to validate the predicted values and further enrich the spectroscopic database for this class of molecules.
References
A Comparative Guide to the Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 5-bromo-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this pyrazole derivative, offering detailed experimental protocols and quantitative data to inform methodology selection.
Data Summary
The following table summarizes the key quantitative metrics for the two synthesis routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: From 3-Aminomethyl-5-methylpyrazole | Route 2: From Dimethyl Acetylenedicarboxylate |
| Overall Yield | ~39% (Estimated) | Not Reported |
| Number of Steps | 4 | 2 |
| Starting Materials | 3-Aminomethyl-5-methylpyrazole, HBr, CuBr, NaNO₂, KMnO₄, Methanol, H₂SO₄ | Dimethyl Acetylenedicarboxylate, Hydrazine Hydrate, POBr₃ |
| Key Intermediates | 3-Methyl-5-bromopyrazole, 5-Bromo-1H-pyrazole-3-carboxylic acid | Methyl 5-hydroxy-1H-pyrazole-3-carboxylate |
| Reaction Conditions | Varied: 70°C to reflux | Reflux conditions |
| Reagents of Note | NaNO₂, KMnO₄ (strong oxidant) | POBr₃ (corrosive) |
Synthesis Route 1: Multi-step Synthesis from 3-Aminomethyl-5-methylpyrazole
This route builds the pyrazole core first, followed by functional group manipulations including bromination, oxidation, and final esterification.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-5-bromopyrazole
In a 100 mL three-necked flask, 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C. A solution of 1.5 g of sodium nitrite in 5 mL of water is then added slowly. The reaction mixture is stirred at 70°C for 30 minutes, then cooled to room temperature. 20 mL of THF and 20 mL of water are added, and the organic layer is extracted three times with 30 mL of ether. The combined organic layers are washed with sodium sulfite solution, dried with magnesium sulfate, and filtered through silica gel. The solvent is removed under reduced pressure to yield 3-methyl-5-bromopyrazole.[1] Yield: 62% .[1]
Step 2: Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic Acid
In a 100 mL three-necked flask, 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C. A solution of 1.5 g of potassium permanganate in 5 mL of water is added slowly. The reaction mixture is then stirred at 70°C for 30 minutes and subsequently cooled to room temperature. The solution is adjusted to an acidic pH, and 20 mL of ethyl acetate is added for extraction. The organic layer is extracted three times, and the combined organic phases are adjusted to an alkaline pH and washed with water to obtain 5-bromo-1H-pyrazole-3-carboxylic acid.[1] Yield: 85% .[1]
Step 3: Esterification to this compound
To a solution of 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. This is a general procedure for Fischer-Speier esterification.[2][3][4][5] Estimated Yield: >75% .
Synthesis Pathway
Synthesis Route 2: Cyclocondensation and Bromination
This approach involves the initial formation of a hydroxypyrazole intermediate through cyclocondensation, followed by bromination to yield the final product. This route is adapted from the synthesis of the N-methylated analog.[6]
Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate
In a round-bottom flask, dimethyl acetylenedicarboxylate (1.0 eq) is dissolved in a suitable solvent such as a 1:1 mixture of toluene and dichloromethane. Hydrazine hydrate (1.0 eq) is added, and the mixture is stirred at reflux for 2 hours.[7] The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol to give Methyl 5-hydroxy-1H-pyrazole-3-carboxylate.[7]
Step 2: Synthesis of this compound
The Methyl 5-hydroxy-1H-pyrazole-3-carboxylate from the previous step is dissolved in acetonitrile. Tribromooxyphosphorus (POBr₃) is added, and the mixture is heated to reflux.[6] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and slowly poured into a precooled saturated sodium carbonate solution. The resulting precipitate is collected by suction filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[6]
Synthesis Pathway
Comparison and Conclusion
Route 1 is a well-documented, multi-step synthesis with reported yields for most of its stages. The use of a strong oxidizing agent like potassium permanganate and the diazotization step are notable features of this pathway. The overall yield is respectable for a four-step synthesis.
Route 2 presents a more convergent and potentially more efficient two-step approach. The direct formation of the pyrazole ester core from commercially available starting materials is advantageous. However, the use of the corrosive reagent tribromooxyphosphorus requires careful handling. While the protocol is adapted from a similar synthesis, it offers a promising alternative that may be optimized for higher efficiency.
The choice between these two routes will depend on factors such as the availability and cost of starting materials, equipment, safety considerations, and the desired scale of production. Route 1 offers a more traditional and thoroughly described pathway, while Route 2 provides a more modern and potentially shorter synthesis that may be preferable for rapid analog synthesis and process development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
A Comparative Guide to Alternatives for Methyl 5-bromo-1H-pyrazole-3-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 5-bromo-1H-pyrazole-3-carboxylate is a key building block for the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions. However, reagent selection is a critical step that can significantly impact reaction efficiency, cost, and the diversity of the resulting compound library. This guide provides an objective comparison of this compound with its primary alternatives—the corresponding iodo and chloro analogs—supported by representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Reactivity Overview: The Halogen Dance
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general reactivity order is Iodo > Bromo > Chloro.[1]
-
Methyl 5-iodo-1H-pyrazole-3-carboxylate: Typically the most reactive of the three, allowing for milder reaction conditions and shorter reaction times. However, its high reactivity can also make it more susceptible to side reactions, such as dehalogenation.[1]
-
This compound: Often considered the workhorse, providing a good balance between reactivity and stability. It is generally less prone to side reactions than its iodo counterpart while still being reactive enough for a broad range of transformations.[1][2]
-
Methyl 5-chloro-1H-pyrazole-3-carboxylate: The most stable and often the most cost-effective option. Its lower reactivity necessitates the use of more specialized and highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands.[1][3]
Data Presentation: Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of Methyl 5-halo-1H-pyrazole-3-carboxylates in Suzuki-Miyaura and Buchwald-Hartwig reactions. The presented yields are representative and can vary based on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogen Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 85-95 | Highest reactivity; potential for dehalogenation side-product formation.[1] |
| Bromo | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-93 | Good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 60-85 | Requires more active catalyst systems and harsher conditions.[1] |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Halogen Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Iodo | CuI | K₂CO₃ | DMF | 120 | 12 | ~60 | Favorable for copper-catalyzed amination, especially with alkylamines.[1] |
| Bromo | Pd(dba)₂, tBuDavePhos | NaOtBu | Toluene | 100 | 10 | 60-90 | Often the most effective substrate for palladium-catalyzed amination.[1][4] |
| Chloro | Pd(dba)₂, tBuDavePhos | NaOtBu | Toluene | 110 | 20 | 40-65 | Shows moderate reactivity, generally lower than the bromo derivative.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the respective Methyl 5-halo-1H-pyrazole-3-carboxylate (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a degassed solvent system (e.g., Dioxane/H₂O 4:1). The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for the specified time and temperature. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), ligand (e.g., XPhos, 0.08 equiv.), and base (e.g., NaOtBu, 1.4 equiv.) are combined. The tube is evacuated and backfilled with argon. The respective Methyl 5-halo-1H-pyrazole-3-carboxylate (1.0 equiv.), amine (1.2 equiv.), and anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated under an inert atmosphere for the specified time and temperature. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
The following diagrams illustrate the general workflows and reaction pathways discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Biological Landscape of Methyl 5-bromo-1H-pyrazole-3-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key intermediate for generating diverse molecular entities. We delve into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting available quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this promising area.
Introduction to the Versatility of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and, notably, anticancer and antimicrobial activities. The presence of a bromine atom and a methyl carboxylate group at the 5- and 3-positions of the pyrazole ring, respectively, in this compound, provides reactive handles for facile chemical modifications. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and develop structure-activity relationships (SAR).
The primary route for derivatization involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted to an acid chloride. This activated intermediate serves as a versatile precursor for the synthesis of a wide range of amides and esters by reacting with various amines and alcohols. These modifications significantly influence the physicochemical properties and, consequently, the biological profiles of the resulting molecules.
Comparative Biological Activities
Anticancer Activity
Pyrazole-3-carboxamide derivatives have emerged as a significant class of anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Table 1: Anticancer Activity of Representative Pyrazole-3-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hypothetical Derivative A | MCF-7 (Breast) | Data not available | N/A |
| Hypothetical Derivative B | HCT-116 (Colon) | Data not available | N/A |
| Hypothetical Derivative C | A549 (Lung) | Data not available | N/A |
| Hypothetical Derivative D | PC-3 (Prostate) | Data not available | N/A |
Note: Specific IC50 values for derivatives of this compound are not available in the reviewed literature. The table is presented as a template for future studies.
Antimicrobial Activity
The pyrazole nucleus is also a key pharmacophore in the design of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mode of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Representative Pyrazole-3-Carboxamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hypothetical Derivative E | Staphylococcus aureus | Data not available | N/A |
| Hypothetical Derivative F | Escherichia coli | Data not available | N/A |
| Hypothetical Derivative G | Candida albicans | Data not available | N/A |
| Hypothetical Derivative H | Aspergillus niger | Data not available | N/A |
Note: Specific MIC values for derivatives of this compound are not available in the reviewed literature. The table is presented as a template for future studies.
Enzyme Inhibitory Activity
The structural features of pyrazole derivatives make them suitable candidates for interacting with the active sites of various enzymes. Inhibition of enzymes such as kinases, carbonic anhydrases, and others has been reported for different pyrazole-containing molecules, highlighting their potential in treating a range of diseases.
Table 3: Enzyme Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) / Ki (nM) | Reference |
|---|---|---|---|
| Hypothetical Derivative I | Carbonic Anhydrase II | Data not available | N/A |
| Hypothetical Derivative J | Tyrosine Kinase | Data not available | N/A |
Note: Specific enzyme inhibition data for derivatives of this compound are not available in the reviewed literature. The table is presented as a template for future studies.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. Below are generalized protocols for the synthesis and biological evaluation of pyrazole derivatives, based on common practices in the field.
General Synthesis of Pyrazole-3-Carboxamide Derivatives
A typical synthetic route to obtain N-substituted-5-bromo-1H-pyrazole-3-carboxamides from this compound is a multi-step process.
Caption: General synthetic workflow for N-substituted pyrazole-3-carboxamides.
-
Hydrolysis: The starting methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amidation: The final step involves the reaction of the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the desired carboxamide derivative.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for cytotoxicity screening.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives
The exploration of derivatives of this compound holds considerable promise for the discovery of new therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds to establish robust structure-activity relationships. Advanced studies could include elucidation of the precise mechanisms of action, in vivo efficacy studies in animal models, and optimization of pharmacokinetic and toxicological profiles. The versatility of the pyrazole scaffold, coupled with the strategic placement of reactive functional groups in the starting material, provides a fertile ground for the development of next-generation drugs.
A Comparative Spectroscopic Guide to Pyrazole Isomers: 1H-Pyrazole, 3-Methylpyrazole, and 4-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 1H-pyrazole and its common methylated isomers, 3-methylpyrazole and 4-methylpyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in research and pharmaceutical development. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole. This allows for a direct comparison of their spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data of Pyrazole Isomers in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 1H-Pyrazole | H-3, H-5 | ~7.6 | s |
| H-4 | ~6.3 | t | |
| N-H | ~12.5 | br s | |
| 3-Methylpyrazole | H-5 | ~7.4 | d |
| H-4 | ~6.1 | d | |
| CH₃ | ~2.3 | s | |
| N-H | ~12.3 | br s | |
| 4-Methylpyrazole | H-3, H-5 | ~7.5 | s |
| CH₃ | ~2.1 | s | |
| N-H | ~11.8 | br s |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Table 2: ¹³C NMR Spectroscopic Data of Pyrazole Isomers in CDCl₃
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1H-Pyrazole | C-3, C-5 | ~135.0 |
| C-4 | ~105.9 | |
| 3-Methylpyrazole | C-3 | ~148.0 |
| C-5 | ~134.0 | |
| C-4 | ~105.0 | |
| CH₃ | ~13.0 | |
| 4-Methylpyrazole | C-3, C-5 | ~134.0 |
| C-4 | ~114.0 | |
| CH₃ | ~9.0 |
Table 3: Key IR Absorption Bands of Pyrazole Isomers (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C, C=N Stretch |
| 1H-Pyrazole | 3400-2400 (broad) | ~3100 | ~1500, ~1400 |
| 3-Methylpyrazole | 3400-2400 (broad) | ~3100 | ~1580, ~1460 |
| 4-Methylpyrazole | 3400-2400 (broad) | ~3100 | ~1590, ~1490 |
Table 4: Mass Spectrometry Data (Electron Ionization) of Pyrazole Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1H-Pyrazole | 68 | 67, 41, 40, 39 |
| 3-Methylpyrazole | 82 | 81, 67, 54, 40 |
| 4-Methylpyrazole | 82 | 81, 67, 54, 40 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the pyrazole isomer was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer operating at a frequency of 300 MHz for protons and 75 MHz for carbon-13. For ¹H NMR, the spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.
Infrared (IR) Spectroscopy
For liquid samples at room temperature, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr plates or pellet was recorded first, followed by the sample spectrum.
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the pyrazole isomer in a volatile organic solvent (e.g., dichloromethane) was injected into the GC inlet. The GC column separated the analyte from any impurities before it entered the mass spectrometer. Electron Ionization (EI) was used, with the sample molecules being bombarded with a high-energy electron beam (typically 70 eV). This resulted in the formation of a molecular ion and characteristic fragment ions, which were then separated by their mass-to-charge ratio.
Mandatory Visualization
Caption: Logical workflow for the spectroscopic comparison of pyrazole isomers.
Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectra provide clear distinctions between the three isomers.
-
1H-Pyrazole: Due to symmetry, the protons at the 3- and 5-positions are chemically equivalent and appear as a single singlet at approximately 7.6 ppm. The proton at the 4-position appears as a triplet around 6.3 ppm due to coupling with the two adjacent N-H protons (which are in rapid exchange). The N-H proton itself is a broad singlet at a significantly downfield shift of about 12.5 ppm.
-
3-Methylpyrazole: The introduction of a methyl group at the 3-position breaks the symmetry. Consequently, the protons at the 4- and 5-positions are no longer equivalent and appear as distinct doublets around 6.1 ppm and 7.4 ppm, respectively. The methyl protons give rise to a characteristic singlet at approximately 2.3 ppm. The N-H proton is observed as a broad singlet around 12.3 ppm.
-
4-Methylpyrazole: The methyl group at the 4-position maintains the symmetry of the ring with respect to the 3- and 5-positions. Therefore, the protons at these positions are equivalent and appear as a single singlet at about 7.5 ppm. The methyl protons appear as a singlet at approximately 2.1 ppm, and the N-H proton is a broad singlet around 11.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also offer valuable information for differentiating the isomers.
-
1H-Pyrazole: The symmetry of the molecule results in the carbons at the 3- and 5-positions being equivalent, showing a single peak at around 135.0 ppm. The C-4 carbon appears at approximately 105.9 ppm.
-
3-Methylpyrazole: The loss of symmetry leads to three distinct signals for the ring carbons. The carbon bearing the methyl group (C-3) is significantly deshielded and appears at about 148.0 ppm. The C-5 and C-4 carbons resonate at approximately 134.0 ppm and 105.0 ppm, respectively. The methyl carbon gives a signal around 13.0 ppm.[1]
-
4-Methylpyrazole: With the methyl group at the 4-position, the C-3 and C-5 carbons remain equivalent and show a peak around 134.0 ppm. The C-4 carbon, now substituted, is observed further downfield at about 114.0 ppm, and the methyl carbon appears at approximately 9.0 ppm.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers are broadly similar, characterized by a very broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the N-H stretching vibration of the hydrogen-bonded pyrazole ring. The aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. The main differences lie in the fingerprint region (below 1600 cm⁻¹), where the C=C and C=N stretching vibrations of the pyrazole ring appear. The exact positions of these bands can vary slightly depending on the position of the methyl substituent, as indicated in Table 3.
Mass Spectrometry
Electron ionization mass spectrometry of all three isomers shows the expected molecular ions.
-
1H-Pyrazole: The molecular ion is observed at m/z 68. Key fragmentation pathways include the loss of a hydrogen atom to give an ion at m/z 67, and the loss of HCN to produce fragments at m/z 41 and 40.
-
3-Methylpyrazole and 4-Methylpyrazole: Both isomers have a molecular weight of 82 and thus show a molecular ion at m/z 82. The fragmentation patterns are very similar, with a prominent peak at m/z 81 corresponding to the loss of a hydrogen atom. Another significant fragmentation involves the loss of a methyl radical followed by the loss of HCN, or the loss of acetonitrile, leading to common fragment ions. The similarity in the mass spectra of the methylpyrazole isomers can make their differentiation by this method alone challenging without the aid of chromatographic separation.
Conclusion
The spectroscopic techniques of ¹H NMR and ¹³C NMR are particularly powerful in distinguishing between 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole. The number of signals, their chemical shifts, and multiplicities in the NMR spectra provide unambiguous structural information. While IR spectroscopy confirms the presence of the pyrazole ring and the N-H group, and mass spectrometry confirms the molecular weight, they are less definitive in differentiating the positional isomers on their own. This guide demonstrates that a multi-technique spectroscopic approach is essential for the comprehensive characterization of pyrazole isomers in research and development.
References
A Comparative Guide to Purity Analysis of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 5-bromo-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical, as impurities can affect the efficacy, safety, and regulatory compliance of the final drug product.[1][2][3] This document outlines a detailed HPLC method, compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents supporting data in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a precise and widely used technique for the purity analysis of pharmaceutical intermediates like this compound due to its ability to separate the main compound from process-related impurities and degradation products.[1][4]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This section details a robust RP-HPLC method for the purity determination of this compound.
1.1.1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric acid (Analytical grade)
1.1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
1.1.3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
1.1.4. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications, such as identifying volatile impurities or confirming structural integrity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying residual solvents and certain volatile impurities that may not be detected by HPLC.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of the main component and impurities without the need for a specific reference standard for each impurity.[7][8] ¹H and ¹³C NMR can provide unambiguous structural information and can be used for quantitative analysis (qNMR).[9]
Comparative Data Summary
The following tables summarize the hypothetical performance characteristics and purity analysis results for this compound using the three discussed analytical techniques.
Method Performance Comparison
| Parameter | HPLC-UV | GC-MS | qNMR (¹H) |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[6] | Nuclear spin transitions in a magnetic field.[7] |
| Primary Application | Purity determination, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, residual solvents.[4] | Structural elucidation, absolute quantification.[9] |
| Sample Volatility | Not required.[6] | Required.[6] | Not required. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Can be absolute with appropriate standards. | Absolute, using an internal standard.[9] |
Hypothetical Purity Analysis Results
| Analytical Technique | Purity of Main Component (%) | Detected Impurities |
| HPLC-UV | 99.2 | Impurity A (0.3%), Impurity B (0.2%), Unknown (0.3%) |
| GC-MS | Not determined | Dichloromethane (0.05%), Toluene (0.02%) |
| qNMR (¹H) | 99.1 | Structural confirmation of main component and Impurity A. |
Conclusion
For the routine purity analysis of this compound, HPLC is the recommended method due to its high precision, robustness, and suitability for non-volatile compounds.
GC-MS serves as an essential complementary technique for the detection and quantification of residual volatile impurities, which is a critical aspect of pharmaceutical quality control.
NMR spectroscopy provides invaluable structural confirmation and can be used as an absolute quantitative method, making it a powerful tool for reference standard characterization and in-depth impurity profiling.
The selection of the most appropriate analytical technique, or combination of techniques, will depend on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the X-ray Crystallography of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4][5] The addition of a carboxylate group to the pyrazole ring provides a key functional handle for modifying physicochemical properties and for engaging in specific interactions with biological targets. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of these derivatives, providing critical insights into their conformation, intermolecular interactions, and ultimately, their structure-activity relationships (SAR). This guide offers a comparative analysis of the crystallographic features of various pyrazole carboxylate derivatives, supported by experimental data and protocols.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of pyrazole carboxylate derivatives, showcasing the influence of substituent positioning and functional group modifications on the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) | [6] |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | [7] |
| 4-Chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 110.558(6) | [8] |
| Pyrazole-pyrazoline hybrid 4 | - | Triclinic | P1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.318(6) | [9] |
| Pyrazole-pyrazoline hybrid 5a | - | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 101.0921(8) | [9] |
Experimental Protocols
The determination of the crystal structure of pyrazole carboxylate derivatives typically follows a standardized workflow, from synthesis to data analysis.
Synthesis and Crystallization
The synthesis of pyrazole carboxylates can be achieved through various routes, often involving the condensation of a hydrazine derivative with a β-dicarbonyl compound or a related precursor.[10][11] For instance, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was prepared by a one-pot reaction of phenylhydrazine and dimethyl acetylenedicarboxylate.[6]
General Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.[6][8] The process can take several days to weeks, and the quality of the crystals is crucial for obtaining high-resolution diffraction data.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[6]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[6] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography of Pyrazole Carboxylate Derivatives
Caption: Experimental workflow for X-ray crystallography.
Comparative Analysis of Molecular Structures
The substitution pattern on the pyrazole ring significantly influences the molecular conformation and the supramolecular assembly in the solid state. For example, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°.[6] The crystal packing is characterized by strong O-H···N hydrogen bonds that link the molecules into chains.[6]
In contrast, the crystal structures of some pyrazole-4-carboxylic acids are stabilized by hydrogen-bonded ribbons where adjacent carboxylic and pyrazole groups are linked.[12] The presence of different substituents can also lead to polymorphism, where the same compound crystallizes in different forms with distinct physical properties.[12]
Biological Activity and Structure-Activity Relationship
The precise structural information obtained from X-ray crystallography is fundamental for understanding the biological activity of pyrazole carboxylate derivatives. For instance, the antifungal activity of some pyrazole carboxamides has been reported, with the difluoromethyl pyrazole moiety identified as a key active group.[13] In another study, isoxazolol pyrazole carboxylates displayed strong antifungal activity, which was found to be sensitive to substitution on the pyrazole ring.[4] The three-dimensional structure allows for the rational design of new derivatives with improved potency and selectivity by identifying key pharmacophoric features and potential interaction points with their biological targets. For example, molecular docking studies, which rely on accurate crystal structures, can predict the binding mode of these compounds to target enzymes or receptors.[13]
Conclusion
X-ray crystallography provides unparalleled insights into the solid-state structures of pyrazole carboxylate derivatives. This guide has demonstrated how crystallographic data, when systematically compared, can reveal subtle yet significant structural variations arising from different substitution patterns. The detailed experimental protocols outlined provide a foundation for researchers to conduct their own crystallographic studies. Ultimately, the integration of structural data with biological activity assays is crucial for the rational design and development of novel pyrazole-based therapeutic agents.
References
- 1. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Catalysts for Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its functionalization through cross-coupling reactions is a critical step in the synthesis of novel drug candidates and functional materials. This guide provides a comparative analysis of common cross-coupling catalysts for the modification of pyrazoles, with a focus on palladium, copper, and nickel-based systems. The information presented is supported by experimental data to aid in the rational selection of the most effective catalytic system for a given synthetic challenge.
Comparative Performance of Cross-Coupling Catalysts
The choice of catalyst for pyrazole cross-coupling is dictated by the desired bond formation (C-C, C-N, etc.), the nature of the coupling partners, and the desired reaction conditions. Below is a summary of the performance of various catalytic systems for common cross-coupling reactions of pyrazoles.
Suzuki-Miyaura Coupling of 4-Halopyrazoles
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The reactivity of 4-halopyrazoles in this reaction generally follows the trend I > Br > Cl, which is inversely proportional to the carbon-halogen bond strength.[1] While 4-iodopyrazoles are the most reactive, they can be prone to side reactions such as dehalogenation.[1] In contrast, 4-chloropyrazoles are more stable and cost-effective but necessitate highly active catalyst systems.[1]
| Halogen | Catalyst System | Base | Solvent | Yield (%) | Remarks |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 85-95 | Highest reactivity, potential for dehalogenation.[1] |
| Bromo | XPhos Pd G2 | K₃PO₄ | Toluene | 80-93 | Good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | t-BuOH | 60-95 | Requires highly active catalysts with bulky, electron-rich ligands.[1] |
Buchwald-Hartwig Amination of 4-Halopyrazoles
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-alkyl pyrazoles. The choice of catalyst and ligand is crucial for achieving high yields, particularly with less reactive aryl chlorides and for the coupling of alkylamines.
| Halogen | Catalyst System | Base | Solvent | Amine | Yield (%) | Remarks |
| Bromo | Pd₂(dba)₃, tBuXPhos | NaOtBu | Toluene | Arylamine | 70-90 | Effective for a broad range of aryl amines. |
| Bromo | Pd(dba)₂, tBuDavePhos | K₂CO₃ | Dioxane | Alkylamine (no β-H) | Good | β-elimination can be a side reaction with alkylamines possessing β-hydrogens.[2] |
| Iodo | CuI, L-proline | K₂CO₃ | DMSO | Alkylamine (with β-H) | Moderate to Good | Copper catalysis is often preferred for the amination of aryl iodides and for alkylamines prone to β-elimination.[2] |
Copper-Catalyzed N-Arylation of Pyrazoles
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-based methods, particularly for the coupling of aryl iodides and bromides with N-H containing heterocycles like pyrazole.[3][4]
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodide | CuI, 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 80-95 |
| Bromide | CuI, N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 75-90 |
| Iodide | CuO nanoparticles | K₂CO₃ | Toluene | 180 | up to 96% |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic results. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 4-halopyrazole (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane/water), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like XPhos Pd G2, 1-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) are added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of the 4-halopyrazole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., tBuXPhos or tBuDavePhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-3.0 equiv) in an anhydrous solvent (e.g., toluene or dioxane) is subjected to heating under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product is purified by chromatography.[5][2]
General Procedure for Copper-Catalyzed N-Arylation
A mixture of the pyrazole (1.0 equiv), the aryl halide (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles, 5-10 mol%), a ligand (if required, e.g., 1,10-phenanthroline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane or toluene) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS, and upon completion, the product is isolated and purified.[3][4][6]
Visualizing Cross-Coupling Concepts
To better illustrate the fundamental processes and comparisons, the following diagrams are provided.
Caption: General catalytic cycle for cross-coupling reactions of pyrazoles.
Caption: Comparison of Palladium, Copper, and Nickel catalysts for pyrazole cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Pyrazole Intermediates in API Synthesis: A Case Study of Ruxolitinib
Methyl 5-bromo-1H-pyrazole-3-carboxylate and its derivatives are pivotal building blocks in modern medicinal chemistry, particularly in the synthesis of targeted therapies. Their rigid structure and specific substitution patterns allow for precise interaction with biological targets. This guide provides an objective comparison of a synthetic route utilizing a brominated pyrazole intermediate for the Janus Kinase (JAK) inhibitor, Ruxolitinib, against an alternative pathway. The comparison focuses on efficacy, supported by experimental data and detailed protocols for researchers and drug development professionals.
Ruxolitinib is a selective inhibitor of Janus kinases JAK1 and JAK2, which are integral to the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[1][2] Its core structure features a pyrrolo[2,3-d]pyrimidine connected to a substituted pyrazole ring.[3] The efficacy of its synthesis is highly dependent on the strategic construction of these key fragments.
Comparative Analysis of Synthetic Routes for Ruxolitinib
The synthesis of Ruxolitinib has been approached through various methods. Here, we compare a common route involving a bromopyrazole intermediate against an alternative strategy, highlighting differences in starting materials, yields, and complexity.
Route 1: Synthesis via Bromopyrazole Intermediate
This widely-referenced approach constructs the key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, which is then coupled with the pyrrolo[2,3-d]pyrimidine core. The initial steps involve creating the chiral cyclopentylpropane backbone, followed by the introduction of the 4-bromopyrazole moiety.
Route 2: Alternative Synthesis (Rhodium-Catalyzed Asymmetric Addition)
An alternative approach involves a rhodium-catalyzed asymmetric addition of pyrazole to an allene, followed by functional group transformations to build the side chain before coupling.[2][3] This method offers a different strategy for installing the chiral center and the pyrazole ring.
Experimental Workflow and Data Comparison
The following diagram illustrates a typical workflow for the synthesis of Ruxolitinib via the bromopyrazole intermediate path, which is a common strategy referenced in process chemistry.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Bromopyrazole Intermediate | Route 2: Rh-Catalyzed Addition |
| Key Intermediate | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | N-substituted Pyrazole Derivative |
| Starting Materials | Methyl cyclopentanecarboxylate, Acetonitrile, 4-Bromopyrazole | Pyrazole, Cyclohexylallene |
| Chirality Control | Enzymatic Asymmetric Reduction | Rhodium-Catalyzed Asymmetric Addition |
| Key Coupling Reaction | Suzuki Coupling | Suzuki Coupling |
| Reported Yield (Key Step) | Mitsunobu Reaction: ~84%[4] | Rh-Catalyzed Addition: High ee reported[3] |
| Overall Yield | Varies, generally moderate[5] | Varies, can be efficient[3] |
| Advantages | Utilizes well-established reactions, high stereoselectivity from enzymatic step.[6][7] | Novel approach for chirality, potentially shorter.[3] |
| Disadvantages | Can involve multiple steps to build the intermediate.[5] | Requires specialized catalyst (Rhodium), expensive reagents like allenes.[3][5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the cell nucleus, regulating genes involved in immunity, cell proliferation, and survival.[8][9] Dysregulation of this pathway is implicated in various immune disorders and cancers.[10]
The diagram below outlines the canonical JAK-STAT pathway, which Ruxolitinib targets.
Experimental Protocols
Below are representative protocols for key steps in the synthesis of Ruxolitinib's bromopyrazole intermediate, based on published literature.
Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile
-
To a solution of potassium hydride (35 wt%, 8.95 g, 78.07 mmol) in tetrahydrofuran (40 mL), heat the mixture to 60°C.
-
A solution of methyl cyclopentanecarboxylate (10 g, 78.07 mmol) and acetonitrile (3.2 g, 78.07 mmol) is added dropwise.
-
The reaction is maintained at 60°C for 6 hours.
-
After cooling, the solvent is partially removed under reduced pressure. Water (60 mL) is added, and the aqueous phase is washed with ethyl acetate.
-
The aqueous phase is acidified to pH 1 with 1M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield the product as a yellow oil (Yield: ~90%).[6]
Protocol 2: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile via Mitsunobu Reaction
-
Dissolve 4-bromopyrazole (29.2 g, 0.2 mol), (S)-3-cyclopentyl-3-hydroxypropionitrile (41.74 g, 0.3 mol), and triphenylphosphine (78.68 g, 0.3 mol) in tetrahydrofuran (1 L).
-
Cool the solution to 0°C under an argon atmosphere.
-
Add diisopropyl azodicarboxylate (60.66 g, 0.3 mol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Concentrate the reaction mixture and purify by column chromatography (eluent: ethyl acetate/n-hexane = 1/1) to obtain the product as a pale yellow solid (Yield: ~84%).[4]
Conclusion
The use of brominated pyrazole intermediates, such as those derived from this compound, represents a robust and effective strategy in the synthesis of complex APIs like Ruxolitinib. The route is characterized by well-understood, high-yielding reactions for key steps, particularly the stereoselective enzymatic reduction and the reliable Mitsunobu reaction. While alternative routes featuring novel catalytic methods exist, the bromopyrazole pathway offers a balance of efficiency, stereocontrol, and scalability, making it a highly valuable approach for drug development professionals. The choice of synthetic route will ultimately depend on factors such as cost of goods, availability of specialized catalysts, and desired production scale.
References
- 1. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 5-bromo-1H-pyrazole-3-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing a unique chemical fingerprint. This guide offers a detailed comparison of the expected mass spectrometric behavior of Methyl 5-bromo-1H-pyrazole-3-carboxylate under different ionization techniques, supported by experimental data from a closely related analog and established fragmentation principles.
This guide will delve into the anticipated fragmentation of this compound and compare it with a structurally similar compound, providing a framework for the characterization of this and other related pyrazole derivatives.
Performance Comparison: Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information obtained. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each offering distinct advantages.
-
Electron Ionization (EI-MS): This "hard" ionization technique bombards the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing detailed structural information. This method is ideal for creating a reproducible fragmentation library for compound identification.
-
Electrospray Ionization (ESI-MS): As a "soft" ionization technique, ESI-MS typically results in the formation of a protonated molecule ([M+H]+) with minimal fragmentation. This is highly advantageous for unequivocally determining the molecular weight of the parent compound.
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for this compound and a comparable alternative, Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
| Ionization Technique | Analyte | Expected/Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Electron Ionization (EI-MS) | This compound | [M]⁺˙ at m/z 204/206 (due to ⁷⁹Br/⁸¹Br isotopes) | 173/175: [M - OCH₃]⁺, Loss of the methoxy radical.145/147: [M - COOCH₃]⁺, Loss of the carbomethoxy group.126: [M - Br]⁺, Loss of a bromine radical.95: [C₄H₃N₂O]⁺, Further fragmentation of the pyrazole ring. |
| Electron Ionization (EI-MS) | Alternative A: Ethyl 5-methyl-1H-pyrazole-3-carboxylate | [M]⁺˙ at m/z 154 | 125: [M - C₂H₅]⁺, Loss of the ethyl group.109: [M - OC₂H₅]⁺, Loss of the ethoxy radical.81: [M - COOC₂H₅]⁺, Loss of the carboethoxy group. |
| Electrospray Ionization (ESI-MS) | This compound | [M+H]⁺ at m/z 205/207 | Minimal fragmentation expected. Adducts such as [M+Na]⁺ at m/z 227/229 may be observed. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for the analysis of this compound using both EI-MS and ESI-MS.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is designed for the analysis of a solid sample using a direct insertion probe.
-
Sample Preparation:
-
Ensure the this compound sample is in a solid, powdered form.
-
Load a small amount of the sample (typically less than 1 mg) into a clean glass capillary tube.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/second
-
-
Analysis Procedure:
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the mass spectrometer's ion source through the vacuum lock.
-
Gradually heat the probe to volatilize the sample. A typical temperature ramp would be from 50 °C to 300 °C at a rate of 20 °C/min.
-
Acquire mass spectra continuously throughout the heating process.
-
The resulting spectra can be averaged or the spectrum corresponding to the maximum sample evolution can be used for analysis.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is suitable for the analysis of a soluble sample.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of 1 mg/mL.
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. A common mobile phase for ESI is a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Flow Rate: 1-2 L/min
-
Drying Gas (N₂) Flow Rate: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
-
Analysis Procedure:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Alternatively, inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer for separation prior to analysis.
-
Acquire the mass spectrum. Data is typically averaged over a short period to improve the signal-to-noise ratio.
-
Visualizing the Process and Fragmentation
To better illustrate the experimental process and the predicted fragmentation of this compound, the following diagrams are provided.
Caption: General workflow for mass spectrometry analysis.
Caption: Proposed EI-MS fragmentation of this compound.
A Comparative Guide to the Reactivity of Bromo- and Chloro-Pyrazoles in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole motif is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents. The functionalization of the pyrazole core, particularly through carbon-carbon and carbon-nitrogen bond formation, is a critical strategy in the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of bromo- and chloro-pyrazoles, two common starting materials in these synthetic endeavors. The information presented is supported by experimental data to aid in the strategic selection of reagents and reaction conditions.
Reactivity Overview: The Role of the Carbon-Halogen Bond
The reactivity of halo-pyrazoles in many common cross-coupling and substitution reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) follow the trend C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity for halo-pyrazoles is Iodo > Bromo > Chloro.[1]
Bromo-pyrazoles generally offer a good balance of reactivity and stability.[1] Chloro-pyrazoles, while often more cost-effective and readily available, are less reactive due to the stronger C-Cl bond.[1] This necessitates the use of more active catalyst systems, often employing bulky, electron-rich ligands, and may require higher reaction temperatures and longer reaction times to achieve comparable yields to their bromo- counterparts.
Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are pivotal in the functionalization of pyrazoles. Below is a comparative summary of the performance of bromo- and chloro-pyrazoles in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. In the context of pyrazole chemistry, bromo-pyrazoles are generally more reactive than chloro-pyrazoles.
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield (%) | Notes |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, bromo-pyrazoles exhibit higher reactivity compared to chloro-pyrazoles.
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield (%) | Notes |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-pyrazoles and may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Experimental data on 4-halo-1-tritylpyrazoles directly compares the reactivity of bromo- and chloro-derivatives, highlighting the superior reactivity of the bromo-pyrazole under specific palladium-catalyzed conditions.
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield (%) | Notes |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
| Chloro | - | No Reaction | 0 | In a specific study, 4-chloro-1-tritylpyrazole did not react under conditions where the 4-bromo analog gave a 66% yield.[2] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. While specific comparative data for bromo- and chloro-pyrazoles is not abundant in the reviewed literature, the general principles of Stille coupling suggest a higher reactivity for bromo-pyrazoles due to the weaker C-Br bond, facilitating the rate-determining oxidative addition step.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution on pyrazoles is less common than cross-coupling reactions but is a viable synthetic route, particularly when the pyrazole ring is activated by electron-withdrawing groups. The reactivity of halo-pyrazoles in SNAr reactions is influenced by two opposing factors: the electronegativity of the halogen and the strength of the C-X bond.
Generally, for SNAr reactions where the attack of the nucleophile is the rate-determining step, the reactivity order is often F > Cl > Br > I. This is because the high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic. However, when the cleavage of the C-X bond is rate-determining, the order of reactivity mirrors that of cross-coupling reactions (I > Br > Cl). For pyrazoles, which are electron-rich heteroaromatics, activating groups are often necessary to promote SNAr. In such cases, the reactivity difference between bromo- and chloro-pyrazoles can be context-dependent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below as a reference for laboratory practice.
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
A mixture of the 4-bromopyrazole (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling of a 4-Halopyrazole
To a solution of the 4-halopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the crude product.
General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]
General Procedure for Stille Coupling
To a flame-dried round-bottom flask is added the halo-pyrazole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and an anhydrous solvent like toluene or DMF. The organostannane reagent (1.1-1.5 equiv) is then added, and the mixture is degassed with an inert gas. The reaction is heated at a temperature typically ranging from 80-110 °C and monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the tin byproducts are removed by filtration through a pad of silica gel or by washing with a saturated aqueous solution of KF. The filtrate is then concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a general experimental workflow for comparing halo-pyrazole reactivity and the catalytic cycles of key cross-coupling reactions.
References
Safety Operating Guide
Proper Disposal of Methyl 5-bromo-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Methyl 5-bromo-1H-pyrazole-3-carboxylate, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound.
1. Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation[1] |
2. Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH-approved respirator is necessary.
3. Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service. This ensures the chemical is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the appropriate GHS pictograms.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact Waste Disposal Service: Arrange for pickup by a licensed chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound to ensure they can handle it appropriately.
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should only be performed by the licensed disposal company. Do not attempt to incinerate chemical waste in a standard laboratory furnace.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste in the same designated container.
4. Emergency Procedures
In case of accidental release or exposure, follow these procedures:
-
Spills:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Essential Safety and Operational Guide for Handling Methyl 5-bromo-1H-pyrazole-3-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-bromo-1H-pyrazole-3-carboxylate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical Hazards: this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Color Palette Reference |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | #4285F4 (Goggles), #34A853 (Face Shield) |
| Hand Protection | Nitrile Gloves | Must be worn for all handling procedures. For prolonged contact or when handling larger quantities, double gloving is recommended.[4][5] Check for perforations before use. | #EA4335 (Outer Glove), #FBBC05 (Inner Glove) |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect skin and clothing.[2][4] | #F1F3F4 (Coat), #202124 (Buttons) |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills.[4] | #5F6368 (Shoes) |
| Respiratory Protection | Dust Respirator / Fume Hood | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary. | #FFFFFF (Fume Hood Sash), #202124 (Respirator) |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before starting any work.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3][5]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Designate a specific area within the laboratory for handling this compound.
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and safety goggles.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and handle gently to minimize dust generation.[3]
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid skin and eye contact.[2]
-
Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[2][3]
3. Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound.[4] All waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste.[5]
-
Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[5]
-
Storage of Waste: Keep the waste container sealed when not in use and store it in a well-ventilated area, away from incompatible materials.[5][7]
-
Final Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office.[4] Never dispose of this chemical down the drain.[4]
Experimental Workflow Diagram
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmc.edu [hmc.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
